1-Phenylpyrrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZGAZKEOUKLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79799-71-6 | |
| Record name | 1H-Pyrrole, 1-phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79799-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID60212905 | |
| Record name | 1-Phenylpyrrole | |
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Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-90-5 | |
| Record name | 1-Phenylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Phenylpyrrole | |
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| Record name | 1-Phenylpyrrole | |
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| Record name | 1-Phenylpyrrole | |
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| Record name | 1-phenylpyrrole | |
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| Record name | 1-PHENYLPYRROLE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Phenylpyrrole: Mechanisms and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 1-phenylpyrrole, a key heterocyclic scaffold in medicinal chemistry and materials science. The focus is on the mechanistic underpinnings and available kinetic data for the most prevalent synthetic strategies, including the Paal-Knorr synthesis, the Clauson-Kaas reaction, and the Hantzsch pyrrole synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics and functional materials incorporating the this compound moiety.
Introduction
This compound is an aromatic heterocyclic compound featuring a phenyl group attached to the nitrogen atom of a pyrrole ring. This structural motif is of significant interest due to its presence in a wide array of biologically active molecules and functional organic materials. The synthesis of this compound and its derivatives is a cornerstone of heterocyclic chemistry, with several established methods for its construction. Understanding the mechanisms and kinetics of these reactions is crucial for optimizing reaction conditions, improving yields, and adapting these methods for the synthesis of complex target molecules.
Synthesis Mechanisms
The most common and versatile methods for the synthesis of this compound and its derivatives are the Paal-Knorr synthesis, the Clauson-Kaas reaction, and the Hantzsch pyrrole synthesis. Each of these methods involves the formation of the pyrrole ring through a cyclocondensation reaction.
The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and widely employed method for the preparation of pyrroles, involving the reaction of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline.[1][2] The reaction is typically carried out under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction.
The mechanism of the Paal-Knorr synthesis has been a subject of discussion, with two primary proposed pathways: the enamine pathway and the hemiaminal pathway. Current evidence, including kinetic studies and computational analysis, strongly favors the hemiaminal pathway.[3]
Mechanism of the Paal-Knorr Synthesis (Hemiaminal Pathway):
-
Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the primary amine (aniline) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound (e.g., succinaldehyde or 2,5-hexanedione) to form a hemiaminal intermediate.[1]
-
Second Nucleophilic Attack and Cyclization: The nitrogen of the initial adduct then performs an intramolecular nucleophilic attack on the second carbonyl group. This cyclization step forms a 2,5-dihydroxytetrahydropyrrole derivative. This ring-formation step is often the rate-determining step of the reaction.
-
Dehydration: The cyclic intermediate subsequently undergoes two successive dehydration steps, driven by the formation of the stable aromatic pyrrole ring.
A kinetic study of the Paal-Knorr reaction for pyrrole derivatives using in-situ Fourier transform infrared (FTIR) spectroscopy has identified the hemiacetal amine intermediate and determined that the reaction has two rate-limiting steps.
The Clauson-Kaas Reaction
The Clauson-Kaas pyrrole synthesis is another important method that utilizes 2,5-dialkoxytetrahydrofurans as the 1,4-dicarbonyl equivalent, which react with primary amines under acidic conditions. This method is often milder than the traditional Paal-Knorr synthesis.
Mechanism of the Clauson-Kaas Reaction:
-
Hydrolysis of the Acetal: In the presence of an acid catalyst, the 2,5-dialkoxytetrahydrofuran is hydrolyzed to the corresponding 1,4-dicarbonyl compound (succinaldehyde).
-
Condensation with the Amine: The in-situ generated dicarbonyl then reacts with the primary amine (aniline) following the Paal-Knorr mechanism described above to yield the this compound.
Microwave-assisted Clauson-Kaas synthesis has been shown to be an efficient, green approach to substituted pyrroles, often proceeding in high yields with short reaction times.
The Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. While less commonly used for the synthesis of unsubstituted this compound, it is a versatile method for preparing substituted pyrroles.
Mechanism of the Hantzsch Pyrrole Synthesis:
-
Enamine Formation: The reaction begins with the condensation of the β-ketoester and the primary amine (aniline) to form an enamine intermediate.
-
Nucleophilic Substitution: The enamine then acts as a nucleophile, attacking the α-haloketone.
-
Cyclization and Dehydration: Intramolecular condensation followed by dehydration leads to the formation of the pyrrole ring.
Kinetics of this compound Synthesis
Quantitative kinetic data for the synthesis of this compound is scarce in the literature. While many studies describe the effects of catalysts, solvents, and temperature on reaction yields and times, detailed kinetic parameters such as reaction rates, rate constants, and activation energies are not widely reported for the specific synthesis of this compound.
A notable study by Ye et al. in 2022 investigated the mechanism and kinetics of the Paal-Knorr reaction for pyrrole derivatives using in-situ FTIR spectroscopy. This work provided a kinetic model with parameters for two rate-limiting steps. However, the specific quantitative data for this compound was not detailed in the available abstract.
For the Paal-Knorr reaction, it is generally understood that the cyclization of the hemiaminal intermediate is the rate-determining step. The rate of the reaction is influenced by the nature of the substituents on both the dicarbonyl compound and the amine. For instance, electron-donating groups on the aniline may increase its nucleophilicity and accelerate the initial attack, while the overall rate is a complex function of multiple steps.
Data Presentation
Due to the limited availability of specific quantitative kinetic data for the synthesis of this compound in the reviewed literature, a comprehensive data table cannot be provided at this time. Further experimental studies are required to determine the rate constants, activation energies, and other kinetic parameters for the Paal-Knorr, Clauson-Kaas, and Hantzsch syntheses of this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its derivatives via the Paal-Knorr and Clauson-Kaas reactions.
Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol describes the synthesis of a substituted this compound derivative.
Materials:
-
Aniline
-
2,5-Hexanedione
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Methanol/Water mixture (9:1)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine 186 mg (2.0 mmol) of aniline, 228 mg (2.0 mmol) of 2,5-hexanedione, and 0.5 cm³ of methanol.
-
Add one drop of concentrated HCl to the mixture.
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Heat the mixture to reflux using a sand bath for 15 minutes.
-
After reflux, add the reaction mixture to 5.0 cm³ of 0.5 M HCl, which is kept cool in an ice bath, to precipitate the product.
-
Collect the crystals by suction filtration.
-
Recrystallize the crude product from 1 cm³ of a 9:1 methanol/water mixture.
-
Wash the isolated recrystallized product twice with 1 cm³ of the same methanol/water mixture and press dry on the filter.
Modified Clauson-Kaas Synthesis of N-Substituted Pyrroles
This modified procedure is suitable for the synthesis of acid- or heat-sensitive pyrroles.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Primary Amine (e.g., Aniline)
-
Water
-
Dichloromethane
-
Acetic Acid
-
Sodium Acetate
Procedure:
-
Heat 2,5-dimethoxytetrahydrofuran in water at reflux for 2 hours under a nitrogen atmosphere to form 2,5-dihydroxytetrahydrofuran.
-
Cool the solution to room temperature.
-
Add dichloromethane, the primary amine, and 1 equivalent of both acetic acid and sodium acetate to create a buffer of approximately pH 5.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
The product can then be isolated by extraction and purified by standard methods such as column chromatography.
Visualizations
Paal-Knorr Synthesis Mechanism
Caption: Reaction pathway for the Paal-Knorr synthesis of this compound.
Experimental Workflow for Paal-Knorr Synthesis
Caption: General experimental workflow for the Paal-Knorr synthesis.
Conclusion
The synthesis of this compound is a well-established field with robust and versatile methods such as the Paal-Knorr synthesis and the Clauson-Kaas reaction. The mechanistic understanding of these reactions, particularly the preference for the hemiaminal pathway in the Paal-Knorr synthesis, provides a solid foundation for reaction optimization and the design of new synthetic strategies. However, a significant gap exists in the availability of quantitative kinetic data for these reactions, which limits the ability to perform detailed reaction modeling and optimization. Further research focused on elucidating the kinetics of this compound synthesis would be highly beneficial to the scientific and industrial communities that rely on this important heterocyclic building block.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Phenylpyrrole, an aromatic heterocyclic organic compound, is a significant molecule in the realms of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a pyrrole ring N-substituted with a phenyl group, provides a versatile scaffold for developing novel materials and therapeutic agents.[1][2] Derivatives of this compound have demonstrated potential as anti-inflammatory and anti-cancer agents, and the core structure is utilized in the creation of conducting polymers and dyes due to its electronic properties.[2][3]
This technical guide offers a comprehensive overview of the core physicochemical properties of this compound. It includes quantitative data, detailed experimental protocols for property determination, and visual workflows to aid in laboratory applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are critical for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₉N | [1] |
| Molecular Weight | 143.19 g/mol | |
| Appearance | White to pale yellow or orange crystalline powder/solid. | |
| Melting Point | 58-61 °C | |
| Boiling Point | 234 °C (at 760 mmHg) 131 °C (at 30 mmHg) | |
| Density | ~1.0 g/cm³ (values range from 0.97 to 1.04 g/cm³) | |
| Flash Point | 95 °C | |
| pKa (Predicted) | -5.30 ± 0.30 | |
| LogP (Octanol/Water) | 3.08 |
| Refractive Index | ~1.56 | |
Solubility Profile
The solubility of this compound is dictated by its predominantly nonpolar aromatic structure. This makes it poorly soluble in aqueous solutions but readily soluble in many common organic solvents. Understanding its solubility is crucial for reaction setup, purification, and formulation.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Source(s) |
|---|---|---|
| Water | Limited / Insoluble | |
| Ethanol | Soluble | |
| Diethyl Ether | Soluble | |
| Chloroform | Soluble | |
| Acetone | Soluble | |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL |
| Corn Oil | Soluble | |
Biological Interaction: Inhibition of Cytochrome P450
This compound has been observed to inhibit cytochrome P450 (CYP450) dependent monooxygenase activity. The CYP450 enzyme family is a primary system for the metabolism of drugs, xenobiotics, and endogenous compounds. Inhibition of these enzymes can significantly alter the pharmacokinetics of co-administered drugs, making this an important consideration in drug development.
Caption: Logical flow of CYP450 inhibition by this compound.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are generalized and may require optimization based on available laboratory equipment and specific sample characteristics.
Determination of Melting Point (Capillary Method)
The melting point is a crucial indicator of a compound's purity. The capillary method using a melting point apparatus is a standard and accurate technique.
Caption: Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation: A small amount of this compound is finely powdered.
-
Capillary Loading: The open end of a capillary tube (sealed at one end) is tapped into the powder, and the tube is inverted and tapped to pack the sample into the bottom. This is repeated until a sample height of 2-3 mm is achieved.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus. A calibrated thermometer is inserted into the apparatus to monitor the temperature.
-
Heating: The sample is heated. A rapid heating rate can be used initially to approach the expected melting point, but the rate should be slowed to 1-2°C per minute near the melting temperature to ensure accuracy.
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid is observed and the temperature at which the entire sample has liquefied. This range is the melting point. For a pure compound, this range should be narrow (0.5-2°C).
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid. It relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
Sample Preparation: Add a small amount (a few milliliters) of molten this compound into a small fusion tube.
-
Capillary Inversion: Place a small capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. This creates a convection current that ensures uniform heating.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. The heat should be applied until a continuous stream is observed.
-
Data Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the dissolved concentration.
Caption: Workflow for Solubility Determination (Shake-Flask).
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: The vial is agitated (e.g., on an orbital shaker or with a magnetic stirrer) in a temperature-controlled environment for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the sample is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sample Analysis: A clear aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.22 µm syringe filter) to ensure no solid particles are present. The concentration of this compound in the filtrate is then determined using a suitable, validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Determination of pKa (Potentiometric Titration)
While the pKa of this compound is predicted to be very low (indicating it is a very weak base/essentially neutral), a general protocol for determining the pKa of a weak base is described. Potentiometric titration involves monitoring pH changes as a titrant is added.
Methodology:
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (often a co-solvent system like water-ethanol if aqueous solubility is low) to a known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Add a standardized acidic titrant (e.g., 0.1 M HCl) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized). This can also be determined by analyzing the first derivative of the titration curve.
References
Spectroscopic Profile of 1-Phenylpyrrole: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 1-phenylpyrrole (CAS No. 635-90-5), a key heterocyclic aromatic compound used in organic synthesis, medicinal chemistry, and materials science.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The data presented below were acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound reveals five distinct signals corresponding to the protons on the phenyl and pyrrole rings.
| Proton Assignment | Chemical Shift (δ, ppm) |
| Phenyl-H (ortho) | 7.40 |
| Phenyl-H (meta) | 7.38 |
| Phenyl-H (para) | 7.223 |
| Pyrrole-H (α to N) | 7.082 |
| Pyrrole-H (β to N) | 6.345 |
Table 1: ¹H NMR chemical shifts for this compound in CDCl₃.[2]
¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum provides insights into the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Phenyl-C (ipso) | 140.2 |
| Phenyl-C (meta) | 129.4 |
| Phenyl-C (para) | 126.8 |
| Phenyl-C (ortho) | 126.1 |
| Pyrrole-C (α to N) | 120.9 |
| Pyrrole-C (β to N) | 109.9 |
Table 2: ¹³C NMR chemical shifts for this compound in CDCl₃.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound highlights the characteristic vibrational modes of its functional groups.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aromatic C=C Stretch | 1597, 1500, 1450 |
Table 3: Key IR absorption bands for this compound.[3]
Mass Spectrometry (MS)
Mass spectrometry of this compound was performed using electron ionization (EI), providing information about its molecular weight and fragmentation pattern.[4]
| m/z | Relative Intensity (%) | Assignment |
| 143 | 100.0 | [M]⁺ (Molecular Ion) |
| 144 | 11.6 | [M+1]⁺ |
| 115 | 40.8 | [M-C₂H₂]⁺ |
| 116 | 19.0 | [M-HCN]⁺ |
| 117 | 7.3 | |
| 90 | 2.9 | |
| 89 | 3.3 | |
| 77 | 12.4 | [C₆H₅]⁺ |
| 51 | 12.5 | [C₄H₃]⁺ |
Table 4: Major mass spectral fragments of this compound.
Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data presented above.
NMR Spectroscopy
Instrumentation: A Bruker Avance III 400 MHz spectrometer was used for both ¹H and ¹³C NMR analyses.
Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
¹H NMR Acquisition: The proton NMR spectrum was acquired using a standard single-pulse sequence with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a total of 16 scans.
¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a relaxation delay of 2.0 s were employed, with a total of 1024 scans to achieve an adequate signal-to-noise ratio.
IR Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized for the analysis.
Sample Preparation: A small amount of this compound was mixed and ground with spectroscopic grade potassium bromide (KBr). This mixture was then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer. The spectrum was recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer coupled to a TRACE 1300 gas chromatograph was used.
Sample Preparation: A dilute solution of this compound was prepared in dichloromethane (1 mg/mL).
Chromatographic and Mass Spectrometric Conditions: A 1 µL aliquot of the sample solution was injected into the gas chromatograph. The separation was performed on a 30 m x 0.25 mm ID x 0.25 µm film thickness TG-5MS capillary column. The oven temperature was programmed to hold at 50°C for 2 minutes, then increase to 250°C at a rate of 10°C/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, and the mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 40-400.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound such as this compound.
Workflow for the synthesis and spectroscopic analysis of this compound.
References
The Biological Activity of 1-Phenylpyrrole and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1-phenylpyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities.[1] This five-membered nitrogen-containing heterocycle is a key pharmacophore that has been extensively modified to develop potent therapeutic agents.[2][3] Analogs of this compound have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents, making them a subject of intense research in drug discovery and development.[4][5] This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Derivatives of the this compound core have shown potent cytotoxic effects against a variety of human cancer cell lines. The antiproliferative activity is often attributed to the inhibition of key cellular processes and signaling pathways crucial for cancer cell growth and survival, such as microtubule polymerization and receptor tyrosine kinases (RTKs).
Quantitative Data: Cytotoxic Activity of this compound Analogs
The in vitro cytotoxicity of these compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in a given assay.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dimethylphenylsulfonamido)-2,5-dihydro-1H-pyrrole-2-carboxylate derivative | MCF-7 (Breast) | 19.8 | |
| MOLT-4 (Leukemia) | 15.3 | ||
| HL-60 (Leukemia) | 17.6 | ||
| 5-(4-(dimethylamino)phenyl)-2-(indol-3-yl)-4-phenyl-1H-pyrrole-3-carbonitrile | PC-3 (Prostate) | >10 | |
| 5-(4-bromophenyl)-2-(indol-3-yl)-4-phenyl-1H-pyrrole-3-carbonitrile | SKOV3 (Ovarian) | 1.90 ± 0.50 | |
| 4-Benzoyl-2-cyano-1-(2-benzylamino-phenyl)pyrrole (4a) | LoVo (Colon) | See Note 1 | |
| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one (1) | A549 (Lung) | See Note 2 | |
| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one (3) | HepG2 (Liver) | See Note 2 |
Note 1: Compound 4a demonstrated dose- and time-dependent cytotoxic activity, with the highest antitumor properties observed against LoVo colon cells. Note 2: Compounds 1 and 3 were found to be more effective and selective on A549 and HepG2 cell lines, respectively, than the standard drug cisplatin. Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound analogs). A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial and Antifungal Activity
The this compound scaffold is also the basis for potent antimicrobial and antifungal agents. Phenylpyrrole fungicides, such as fludioxonil, are widely used in agriculture. Their mechanism of action often involves the disruption of critical cellular signaling pathways in the target fungi.
Quantitative Data: Antimicrobial Activity of this compound Analogs
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile (1b) | Candida albicans | See Note 3 | |
| N-(3-cyano-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrol-2-yl)-acetamide (3b) | Staphylococcus aureus | See Note 3 | |
| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one (7) | Candida krusei | 25 | |
| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one (9) | Candida krusei | 25 | |
| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one (3) | Candida albicans | 50 | |
| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one (2) | Enterococcus faecalis | 100 |
Note 3: These compounds were reported to show potent antimicrobial activity, but specific MIC values were not provided in the abstract.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth + inoculum, no drug) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria; 35°C for 48 hours for fungi).
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Signaling Pathway: Phenylpyrrole Fungicide Mode of Action
Phenylpyrrole fungicides like fludioxonil do not act directly on a specific enzyme but rather trigger a signaling cascade that leads to fungal cell death. The drug interferes with triosephosphate isomerase (TPI), leading to the accumulation of methylglyoxal (MG), a toxic aldehyde. This MG stress activates a Group III Hybrid Histidine Kinase (HHK), which in turn constitutively activates the High Osmolarity Glycerol (HOG) signaling pathway, ultimately resulting in cell death.
Caption: Phenylpyrrole fungicide mode of action via the HOG pathway.
Anti-inflammatory Activity
Several this compound analogs have been investigated for their anti-inflammatory properties. This activity is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, or by suppressing key signaling pathways like the Toll-like receptor (TLR) pathways.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a common method for measuring nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants.
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates and pre-treated with various concentrations of the test compounds.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of NO.
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected from each well.
-
Griess Reaction: The collected supernatant is mixed with Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). This reaction forms a purple azo compound.
-
Absorbance Measurement: The absorbance of the mixture is measured at 540 nm using a microplate reader.
-
Data Analysis: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.
Synthesis of this compound Analogs
The Paal-Knorr synthesis is a widely used and versatile method for the synthesis of N-substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline or its derivatives.
Experimental Protocol: Paal-Knorr Synthesis (General Procedure)
-
Reaction Setup: A 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) is dissolved in a suitable solvent (such as ethanol or acetic acid) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Amine: An equimolar amount of a primary aromatic amine (e.g., aniline) is added to the solution. The reaction can be catalyzed by a weak acid.
-
Reaction Conditions: The mixture is heated to reflux for several hours.
-
Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired this compound derivative.
Caption: General workflow for the Paal-Knorr synthesis of pyrroles.
The this compound core represents a highly valuable scaffold in medicinal chemistry, giving rise to analogs with a remarkable diversity of biological activities. The data and protocols summarized in this guide highlight the significant potential of these compounds as anticancer, antimicrobial, and anti-inflammatory agents. The elucidation of their mechanisms of action, such as the disruption of the HOG signaling pathway in fungi, provides a rational basis for the design of new and more potent therapeutic agents. Further research into the structure-activity relationships and optimization of this versatile scaffold is warranted to unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Stability of 1-Phenylpyrrole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-phenylpyrrole in common laboratory solvents. Understanding these fundamental physicochemical properties is critical for the effective application of this compound in organic synthesis, materials science, and pharmaceutical research. This document outlines known solubility characteristics, details potential stability issues, and provides robust experimental protocols for the quantitative determination of these properties.
Physicochemical Properties of this compound
This compound is an aromatic heterocyclic compound with a phenyl group attached to the nitrogen atom of the pyrrole ring. At room temperature, it typically presents as a colorless to pale yellow liquid.[1] Its aromatic nature contributes to its chemical properties and reactivity.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉N | [1] |
| Molecular Weight | 143.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | -20 °C | [1] |
| Boiling Point | 244 °C | |
| Density | 1.041 g/cm³ | |
| CAS Number | 635-90-5 |
Solubility of this compound
The solubility of this compound is a key factor in its handling, purification, and use in various chemical reactions and formulations. Its molecular structure, characterized by a nonpolar phenyl group and a moderately polar pyrrole ring, dictates its solubility in different solvents.
Qualitative Solubility
Based on available literature, this compound exhibits good solubility in a range of common organic solvents and has limited solubility in water. This is consistent with the "like dissolves like" principle, where its predominantly nonpolar, aromatic structure leads to favorable interactions with organic media.
| Solvent Class | Solvent | Qualitative Solubility | Reference |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | |
| Acetone | Soluble | ||
| N,N-Dimethylformamide (DMF) | Miscible with water and most organic liquids | ||
| Acetonitrile | - | ||
| Polar Protic | Ethanol | Soluble | |
| Methanol | - | ||
| Isopropanol | - | ||
| Nonpolar/Weakly Polar | Chloroform | Soluble | |
| Dichloromethane | - | ||
| Toluene | - | ||
| Ethyl Acetate | - | ||
| Hexane | Insoluble in water, a nonpolar solvent | ||
| Aqueous | Water | Low solubility |
Note: A dash (-) indicates that specific qualitative data was not found in the searched literature, but solubility can be inferred based on the behavior of similar compounds.
Quantitative Solubility
Quantitative solubility data for this compound is not widely available in published literature. The following table summarizes the known quantitative data and provides a template for researchers to populate as they determine solubility experimentally using the protocol outlined in Section 4.1.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Reference |
| Dimethyl Sulfoxide (DMSO) | 25 (Assumed) | 10.0 | 6.98 | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 0.25 | ≥ 0.017 | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 0.25 | ≥ 0.017 | |
| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 0.25 | ≥ 0.017 |
Note: The solubility in DMSO was reported as 100 mg/mL, which has been converted to g/100 mL and mol/L. The data for solvent mixtures indicates the minimum solubility achieved in those systems.
The solubility of organic compounds is often temperature-dependent, generally increasing with a rise in temperature. Therefore, it is crucial to control and record the temperature during any experimental determination of solubility.
Stability of this compound
The stability of this compound is a critical consideration for its storage, handling, and application, particularly in the context of drug development where degradation can lead to loss of efficacy and the formation of potentially toxic impurities. Pyrrole and its derivatives are known to be susceptible to several degradation pathways.
Chemical Stability
-
Oxidation and Polymerization : The electron-rich pyrrole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of colored oligomers and polymers, often observed as a discoloration of the compound upon storage. To mitigate this, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen).
-
pH Sensitivity : Pyrrole derivatives can be unstable in both acidic and alkaline conditions, where they can undergo hydrolysis or other degradation reactions. Forced degradation studies on related pyrrole compounds have shown significant degradation in acidic and alkaline media.
-
Incompatibilities : Contact with strong oxidizing agents should be avoided to prevent degradation.
Photostability
Aromatic and heterocyclic compounds are often susceptible to photodegradation. Exposure to light, particularly UV radiation, can induce photochemical reactions in pyrrole derivatives, leading to the formation of degradation products. Therefore, it is recommended to protect this compound from light by storing it in amber vials or by wrapping containers in aluminum foil.
Experimental Protocols
The following sections detail standardized experimental protocols for the determination of the solubility and stability of this compound. These protocols are based on established methodologies and international guidelines.
Protocol for Determining Thermodynamic Solubility
This protocol describes a robust method for determining the equilibrium (thermodynamic) solubility of this compound in various solvents using the shake-flask method, followed by quantitative analysis.
Materials and Equipment:
-
This compound
-
Selected laboratory solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial. The excess solid is necessary to ensure that a saturated solution is achieved.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Separate the saturated supernatant from the excess solid by either centrifugation at a high speed or by filtering through a chemically compatible syringe filter (e.g., PTFE for organic solvents). This step must be performed quickly to avoid temperature changes that could affect solubility.
-
-
Quantification:
-
Carefully transfer a precise volume of the clear supernatant to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound. A pre-established calibration curve is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Protocol for Stability and Forced Degradation Studies
This protocol outlines a forced degradation study to identify the potential degradation products and degradation pathways of this compound. The study is designed in accordance with the principles of the ICH Q1A guideline.
Materials and Equipment:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Stability-indicating HPLC method (a validated HPLC method capable of separating this compound from its degradation products)
-
pH meter
-
Thermostatic oven
-
Photostability chamber compliant with ICH Q1B guidelines
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose both solid this compound and the stock solution to dry heat at a temperature above the accelerated storage condition (e.g., 70 °C).
-
Photostability: Expose the solid and solution samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using the stability-indicating HPLC method.
-
-
Data Evaluation:
-
Determine the percentage of degradation of this compound.
-
Identify and, if necessary, characterize any significant degradation products.
-
Establish the degradation pathway of this compound under different stress conditions.
-
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound based on currently available information. While qualitative data suggests good solubility in common organic solvents and poor solubility in water, there is a notable lack of comprehensive quantitative solubility data in the scientific literature. The provided experimental protocols offer a standardized approach for researchers to generate this crucial data in their own laboratories.
Furthermore, the stability of this compound is a key consideration, with evidence suggesting susceptibility to oxidation, photodegradation, and degradation under acidic and alkaline conditions. The forced degradation protocol outlined herein provides a framework for systematically investigating these stability liabilities and identifying potential degradation products.
By following these methodologies, researchers and drug development professionals can obtain the necessary data to effectively utilize this compound in their work, ensuring the reliability and reproducibility of their experimental outcomes.
References
Quantum Chemical Insights into the Electronic Structure of 1-Phenylpyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic structure of 1-Phenylpyrrole (1-PP), a molecule of significant interest in medicinal chemistry and materials science. Through a comprehensive review of quantum chemical studies, this document outlines the key molecular properties, computational methodologies, and electronic behavior of 1-PP, presenting a valuable resource for researchers engaged in the design of novel therapeutic agents and functional organic materials.
Core Concepts: Molecular Geometry and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure and electronic characteristics of this compound. A recurring theme in these studies is the non-planar conformation of the molecule, arising from the steric hindrance between the hydrogen atoms on the phenyl and pyrrole rings, which counteracts the electronic stabilization favored by a planar arrangement.
Optimized Molecular Geometry
Table 1: Calculated Dihedral Angles for Phenylpyrrole Isomers [1]
| Phenylpyrrole Isomer | Dihedral Angle (°) |
| This compound | - |
| 2-Phenylpyrrole | - |
| 3-Phenylpyrrole | 26.90 |
Note: Data for this compound and 2-Phenylpyrrole at this level of theory were not available in the provided search results. The value for 3-Phenylpyrrole is included for comparative purposes.
Frontier Molecular Orbitals and Electronic Transitions
The electronic behavior of this compound is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and greater polarizability.
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for predicting the electronic absorption spectra of molecules like this compound. These calculations provide information on the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (f), and the nature of the electronic transitions.
Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound [1]
| Parameter | Energy (eV) |
| HOMO | -5.78 |
| LUMO | -0.65 |
| HOMO-LUMO Gap | 5.13 |
| Calculated at the B3LYP/6-311++G(d,p) level of theory. |
Table 3: Calculated Electronic Transition Parameters for this compound in Cyclohexane
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 254.7 | 0.296 |
| Calculated using TD-DFT/B3LYP/6-31G.* |
Experimental Protocols: A Computational Approach
The data presented in this guide are derived from computational experiments. The following outlines a typical workflow for the quantum chemical analysis of this compound's electronic structure.
Geometry Optimization
The first step involves determining the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization calculations, typically using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). The optimization process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Frontier Molecular Orbital Analysis
Once the optimized geometry is obtained, the electronic structure is analyzed. This involves calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. These calculations provide insights into the regions of the molecule that are most likely to donate or accept electrons in chemical reactions.
Prediction of Electronic Spectra
To understand the molecule's interaction with light, TD-DFT calculations are performed on the optimized ground-state geometry. This method simulates the electronic excitations of the molecule, yielding information about the energies (and thus wavelengths) of absorption and the intensities of these transitions (oscillator strengths). These theoretical spectra can be compared with experimental UV-Vis spectra to validate the computational model.
Visualizing Computational Workflows
The following diagrams illustrate the logical flow of the computational studies described.
This whitepaper serves as a foundational guide to the quantum chemical study of this compound. The presented data and methodologies offer a framework for researchers to build upon in their efforts to design and develop new molecules with tailored electronic and pharmacological properties.
References
The Evolving Synthesis of 1-Phenylpyrrole: A Technical Guide to Historical and Modern Methods
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylpyrrole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. Its synthesis has evolved significantly over the past century, moving from classical condensation reactions requiring harsh conditions to highly efficient, catalyzed methods offering broad functional group tolerance. This in-depth technical guide provides a comprehensive overview of the historical development of this compound synthesis, detailing the core methodologies, experimental protocols, and the progressive improvements that have shaped the state of the art.
Executive Summary
This guide traces the chronological development of synthetic routes to this compound, beginning with the foundational Paal-Knorr and Clauson-Kaas syntheses. It then explores the advent of transition metal-catalyzed cross-coupling reactions, namely the Ullmann condensation and the Buchwald-Hartwig amination, which revolutionized the formation of the crucial N-aryl bond. The impact of modern techniques, such as microwave-assisted synthesis, on accelerating and improving the efficiency of these classical methods is also detailed. For each key methodology, a representative experimental protocol is provided, alongside quantitative data to allow for a comparative assessment of their efficacy.
Classical Synthesis Methods: The Foundation
The earliest and most fundamental approaches to the synthesis of N-substituted pyrroles, including this compound, are the Paal-Knorr and Clauson-Kaas reactions. These methods, dating back to the late 19th and mid-20th centuries respectively, rely on the condensation of a four-carbon dicarbonyl or its equivalent with a primary amine.
The Paal-Knorr Synthesis (circa 1884)
The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, involving the reaction of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline, typically under acidic conditions.[1][2] The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[3]
While a direct protocol for the parent this compound from succinaldehyde (the 1,4-dicarbonyl precursor) is less commonly documented due to the instability of succinaldehyde itself, the synthesis of substituted derivatives like 2,5-dimethyl-1-phenylpyrrole is a classic undergraduate and research laboratory experiment that illustrates the method's utility.[4]
-
Reactants: Aniline (2.0 mmol), Hexane-2,5-dione (2.0 mmol)
-
Solvent and Catalyst: Methanol (0.5 mL), Concentrated Hydrochloric Acid (1 drop)
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the mixture at reflux for 15 minutes.
-
After cooling in an ice bath, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture.[4]
-
-
Yield: Approximately 52%
The Clauson-Kaas Synthesis (1952)
The Clauson-Kaas synthesis offers an alternative and often milder pathway to N-substituted pyrroles. This method utilizes 2,5-dimethoxytetrahydrofuran as a stable precursor to succinaldehyde, which reacts with a primary amine in the presence of an acid catalyst.
-
Reactants: Aniline (2.00 mmol), 2,5-Dimethoxytetrahydrofuran (2.00 mmol)
-
Solvent and Catalyst: Glacial Acetic Acid (4 mL)
-
Procedure:
-
To a 2-5 mL microwave vial, add glacial acetic acid, aniline, and 2,5-dimethoxytetrahydrofuran.
-
Seal the reaction vessel and heat under microwave irradiation for 10 minutes at 170 °C.
-
After cooling, pour the contents onto ice to precipitate the product.
-
The crude product can be purified by recrystallization.
-
-
Yield: 63% (when using water as a solvent under microwave conditions)
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of 1-Phenylpyrrole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylpyrrole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents with a broad spectrum of activities. This technical guide provides an in-depth overview of the current landscape of this compound derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications. It is designed to be a comprehensive resource, offering structured data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid in the rational design of next-generation therapeutics.
Anticancer Applications: Targeting Cell Proliferation and Survival
This compound derivatives have demonstrated significant potential as anticancer agents, with several classes of compounds exhibiting potent cytotoxicity against a range of human cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the inhibition of critical cellular processes such as tubulin polymerization and the modulation of key signaling pathways that govern cell growth and survival.[1][3]
A notable class of anticancer this compound derivatives are those that act as tubulin polymerization inhibitors.[3] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis. The presence of a 3-aroyl group, particularly a 3,4,5-trimethoxybenzoyl moiety, has been identified as crucial for potent anticancer activity in some series of these compounds.
Furthermore, functionalized pyrroles have been shown to modulate critical cellular signaling pathways, including the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer. Certain derivatives have exhibited inhibitory activity against key kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Extracellular signal-Regulated Kinases (ERK1/2), thereby impeding tumor growth and angiogenesis. The induction of apoptosis, through both intrinsic and extrinsic pathways, is another key mechanism by which these compounds exert their cytotoxic effects.
Quantitative Data: Anticancer Activity
| Compound Class | Compound Example | Target Cancer Cell Line | IC50 (µM) | Reference |
| 3-Aroyl-1,4-diarylpyrroles | - | Various | Varies | |
| 1-{[6-chloro-5-(hydroxymethyl)pyridin-3-yl]methyl}-4-(4-cyanophenyl)-2,5-dimethyl -1H-pyrrole-3-carbonitrile | 4n | LNCaP-cxD2 (Bicalutamide-resistant prostate cancer) | Inhibitory effects on tumor cell growth | |
| 4-Benzoyl-2-cyano-1-(2-benzylamino-phenyl)pyrrole | 4a | LoVo (colon adenocarcinoma) | Decreased cell viability to 82.54% at 6.25 µM (24h) | |
| 5-Hydroxy-1H-pyrrol-2-(5H)-one derivative | 1d | HCT116 (colon cancer) | Potent anti-proliferative activity |
Experimental Protocols: Cytotoxicity Analysis
A typical experimental workflow for evaluating the cytotoxic potential of this compound derivatives involves a multi-step process, from initial screening to mechanistic studies.
1. Cell Culture:
-
Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT Assay for Cell Viability:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
3. Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells, treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry.
-
Caspase Activation Assays: The activity of key executioner caspases (e.g., caspase-3, -7) is measured using specific substrates to confirm the induction of apoptosis.
4. Cell Cycle Analysis:
-
Treated cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Signaling Pathway and Workflow Diagrams
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Several N-phenyl-pyrrole derivatives have been investigated for their anti-inflammatory properties, with a primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes are central to the inflammatory process, responsible for the synthesis of prostaglandins. By inhibiting COX, particularly the inducible isoform COX-2, these compounds can effectively reduce inflammation and pain.
One such derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), has demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. This compound also showed immunomodulatory effects by significantly decreasing serum levels of the pro-inflammatory cytokine TNF-α and increasing the anti-inflammatory cytokine TGF-β1 in a lipopolysaccharide (LPS)-induced systemic inflammation model.
Quantitative Data: Anti-inflammatory Activity
| Compound | Model | Dosage | Effect | Reference |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (3f) | Carrageenan-induced paw edema (single dose) | 20 mg/kg | Significant reduction in paw edema at 2h (p = 0.001) | |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (3f) | Carrageenan-induced paw edema (14 days) | 10, 20, 40 mg/kg | Significant inhibition of paw edema at all time points (p < 0.001) | |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (3f) | LPS-induced systemic inflammation (repeated dose) | 40 mg/kg | Significant decrease in serum TNF-α (p = 0.032) and increase in TGF-β1 (p = 0.045) | |
| Pyrrolopyridine derivatives (3i and 3l) | In vitro and in vivo models | - | Promising anti-inflammatory activity |
Experimental Protocols: In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema Model:
-
Animals: Wistar rats are used for the study.
-
Compound Administration: The test compound (e.g., compound 3f) is administered intraperitoneally at various doses (e.g., 10, 20, and 40 mg/kg). A reference drug (e.g., Diclofenac, 25 mg/kg) and a vehicle control are also included.
-
Induction of Edema: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway and Workflow Diagrams
Antimicrobial and Antiprotozoal Activities
The this compound scaffold has also been explored for the development of antimicrobial and antiprotozoal agents. A new series of pyrrole derivatives has been synthesized and shown to possess potent antibacterial and antifungal activity, with some compounds exhibiting potency equal to or greater than the reference drugs ciprofloxacin and clotrimazole. For instance, the presence of a 4-hydroxyphenyl ring in one of the most potent compounds was found to be important for its antifungal activity against C. albicans.
In the realm of antiprotozoal agents, new imidazole-based compounds containing a this compound moiety have been designed and synthesized. These compounds have demonstrated micromolar activities against Trypanosoma brucei rhodesiense and Leishmania donovani, and nanomolar potency against Plasmodium falciparum. Notably, many of these analogues displayed IC50 values in the low nanomolar range against Trypanosoma cruzi with high selectivity. The mechanism of action for some of the most potent derivatives was identified as the inhibition of T. cruzi CYP51.
Quantitative Data: Antimicrobial and Antiprotozoal Activity
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| Pyrrole derivatives (3a-e) | E. coli, S. aureus | Antibacterial Activity | Potent | |
| Pyrrole derivatives (3a-e) | A. niger, C. albicans | Antifungal Activity | Potent | |
| 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives | Trypanosoma cruzi | IC50 | Low nanomolar range | |
| 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives | Plasmodium falciparum | Potency | Nanomolar | |
| 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives (6a, 6b) | Trypanosoma cruzi (in vivo mouse model) | Parasitemia reduction | >99% at 25 mg/kg/day |
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination:
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Neuroprotective Applications: A Frontier in Neurological Disorders
Derivatives of the 1-phenyl-2,5-dihydro-1H-pyrrole core have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate neuronal signaling pathways involved in cell survival and death. The lipophilicity and electronic properties of these molecules can be fine-tuned by substituting the phenyl group, which can influence their ability to cross the blood-brain barrier and interact with specific targets in the central nervous system.
Recent studies have evaluated the neuroprotective and antioxidant potential of several pyrrole-based compounds in various in vitro models of neurotoxicity. These compounds have demonstrated significant neuroprotective effects in oxidative stress models, such as H2O2-induced stress in SH-SY5Y cells and 6-hydroxydopamine toxicity in synaptosomes.
Quantitative Data: Neuroprotective Activity
| Compound Class | Model | Effect | Reference |
| Pyrrole-based compounds | H2O2-induced stress in SH-SY5Y cells | Significant neuroprotection at 100 µM; some compounds effective at 1 µM | |
| Pyrrole-based compounds | 6-hydroxydopamine toxicity in synaptosomes | Strong neuroprotective effects at 100 µM | |
| Pyrrole-based compounds | Non-enzymatic lipid peroxidation in microsomes | Decreased MDA production by 26-40% at 100 µM |
Experimental Protocols: In Vitro Neuroprotection Assay
H2O2-Induced Oxidative Stress in SH-SY5Y Cells:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period.
-
Induction of Oxidative Stress: H2O2 is added to the cell culture to induce oxidative stress.
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay.
-
Measurement of Oxidative Stress Markers: Levels of reactive oxygen species (ROS) and other markers of oxidative stress can be quantified using fluorescent probes and biochemical assays.
Signaling Pathway and Workflow Diagrams
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the value of this heterocyclic core in drug design and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers, facilitating the rational design and optimization of novel this compound-based compounds with enhanced efficacy and safety profiles for a variety of therapeutic applications. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of innovative treatments for a range of human diseases.
References
The Paal-Knorr Pyrrole Synthesis: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Paal-Knorr pyrrole synthesis, a cornerstone of heterocyclic chemistry for over a century, remains a highly relevant and versatile method for the synthesis of substituted pyrroles. These five-membered nitrogen-containing heterocycles are integral components of numerous natural products, pharmaceuticals, and advanced materials. This technical guide provides an in-depth exploration of the Paal-Knorr synthesis, from its initial discovery in the late 19th century to its modern applications and mechanistic understanding. Detailed experimental protocols for both classical and contemporary variations of the synthesis are provided, alongside a quantitative analysis of reaction parameters to aid in methodological optimization. Visual diagrams of the reaction mechanism and a general experimental workflow are included to facilitate a deeper understanding of this pivotal reaction.
Discovery and Historical Context
The Paal-Knorr pyrrole synthesis was independently and concurrently discovered in 1884 by German chemists Carl Paal and Ludwig Knorr.[1] Their seminal work, published in the same volume of Berichte der deutschen chemischen Gesellschaft, described the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines to yield pyrrole derivatives.[1] This discovery provided a straightforward and efficient route to a class of compounds that were previously difficult to access, thus opening new avenues for research in heterocyclic chemistry. The initial reports laid the foundation for what would become one of the most widely used methods for constructing the pyrrole ring system.
The Core Reaction: Mechanism and Theory
The Paal-Knorr pyrrole synthesis is fundamentally a condensation reaction between a 1,4-dicarbonyl compound and ammonia or a primary amine. The currently accepted mechanism, elucidated through the work of V. Amarnath and supported by density functional theory (DFT) studies, proceeds through the formation of a hemiaminal intermediate.[1][2]
The reaction is typically acid-catalyzed and involves the following key steps:
-
Protonation of a carbonyl group: The reaction is initiated by the protonation of one of the carbonyl oxygens of the 1,4-dicarbonyl compound, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the amine: The lone pair of the nitrogen atom of the amine or ammonia attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Hemiaminal formation: A proton transfer from the nitrogen to the oxygen results in the formation of a hemiaminal intermediate.
-
Intramolecular cyclization: The nitrogen atom of the hemiaminal then acts as a nucleophile, attacking the second carbonyl carbon to form a five-membered ring.
-
Dehydration: The resulting cyclic intermediate undergoes a series of proton transfers and the elimination of two molecules of water to yield the aromatic pyrrole ring.
The rate-determining step is generally considered to be the intramolecular cyclization of the hemiaminal intermediate.[1]
Figure 1: Simplified reaction pathway of the Paal-Knorr pyrrole synthesis.
Quantitative Data Summary
The efficiency of the Paal-Knorr synthesis is highly dependent on the reaction conditions. The following tables summarize quantitative data from various studies, highlighting the impact of different catalysts, solvents, and energy sources on reaction times and yields.
Table 1: Conventional Heating Methods
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,5-Hexanedione | Aniline | Hydrochloric Acid (cat.) | Methanol | Reflux | 0.25 | 92 |
| 2,5-Hexanedione | Benzylamine | Acetic Acid | Ethanol | 80 | 1 | 85 |
| 1-Phenyl-1,4-pentanedione | Aniline | p-Toluenesulfonic Acid | Toluene | 110 | 4 | 78 |
| 2,5-Hexanedione | Ammonium Acetate | Acetic Acid | - | 100 | 2 | 75 |
Table 2: Microwave-Assisted Synthesis
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Substituted 1,4-diketones | Various amines | Acetic Acid | Ethanol | 120-150 | 2-10 | 65-89 |
| 2,5-Hexanedione | Aniline | None | None | 140 | 5 | 95 |
| 3-Methyl-2,5-hexanedione | Benzylamine | Acetic Acid | Ethanol | 130 | 8 | 82 |
Table 3: Green Chemistry Approaches
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 2,5-Hexanedione | Various amines | None | None | Room Temp | 24 h | 80-95 |
| 2,5-Hexanedione | Aniline | Fe³⁺-montmorillonite | None | Room Temp | 1-6 h | 69-96 |
| 2,5-Hexanedione | Various amines | CATAPAL 200 (Alumina) | None | 60 | 45 min | 68-97 |
| 2,5-Hexanedione | 4-Iodoaniline | Citric Acid (mechanochemical) | None | Room Temp | 15 min | 74 |
Experimental Protocols
The following sections provide detailed methodologies for key variations of the Paal-Knorr pyrrole synthesis.
Protocol 1: Classical Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol describes the synthesis of 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using conventional heating.
Materials:
-
2,5-Hexanedione (2.28 g, 20 mmol)
-
Aniline (1.86 g, 20 mmol)
-
Methanol (5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (50 mL)
-
Methanol/Water (9:1) for recrystallization
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-hexanedione (2.28 g) and aniline (1.86 g) in methanol (5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 50 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles
This protocol outlines a general procedure for the rapid synthesis of N-substituted pyrroles using microwave irradiation.
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione, 1 mmol)
-
Primary Amine (3 mmol)
-
Glacial Acetic Acid (0.4 mL)
-
Ethanol (4 mL)
-
Microwave vial (10 mL)
Procedure:
-
To a 10 mL microwave vial, add the 1,4-diketone (1 mmol), the primary amine (3 mmol), glacial acetic acid (0.4 mL), and ethanol (4 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120-150 °C for 2-10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Green, Solvent-Free Synthesis of N-Substituted Pyrroles
This protocol describes an environmentally benign, solvent- and catalyst-free synthesis of N-substituted pyrroles.
Materials:
-
2,5-Hexanedione (1 mmol)
-
Primary Amine (1 mmol)
Procedure:
-
In a small vial equipped with a magnetic stir bar, combine 2,5-hexanedione (1 mmol) and the primary amine (1 mmol).
-
Stir the mixture at room temperature. The reaction is typically complete within 24 hours. For less reactive amines, gentle heating (40-60 °C) may be required.
-
The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, the product can often be used directly or purified by vacuum distillation or recrystallization.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the Paal-Knorr synthesis.
Figure 2: General experimental workflow for the Paal-Knorr pyrrole synthesis.
Figure 3: Key intermediates in the Paal-Knorr pyrrole synthesis mechanism.
Conclusion
The Paal-Knorr pyrrole synthesis, since its discovery by Carl Paal and Ludwig Knorr in 1884, has proven to be an enduring and powerful tool for the construction of the pyrrole ring. Its operational simplicity, tolerance of a wide range of functional groups, and the ready availability of starting materials have cemented its place in the repertoire of synthetic organic chemists. The evolution of the reaction to include microwave-assisted and environmentally benign, solvent-free conditions has further enhanced its utility and applicability in modern research and development, particularly within the pharmaceutical and materials science sectors. The mechanistic insights provided by the work of Amarnath and subsequent computational studies have allowed for a more rational approach to reaction optimization. This guide has provided a comprehensive overview of the historical, mechanistic, and practical aspects of the Paal-Knorr synthesis, equipping researchers with the knowledge to effectively utilize this important transformation.
References
Methodological & Application
Application Notes and Protocols: Paal-Knorr Synthesis of 1-Phenylpyrrole
Introduction
The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a straightforward and efficient method for the preparation of substituted pyrroles.[1] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[2][3] The operational simplicity, generally good yields, and the accessibility of starting materials contribute to its widespread use in the synthesis of pyrroles, which are key structural motifs in a vast array of pharmaceuticals, natural products, and functional materials.[1] This document provides a detailed experimental protocol for the synthesis of 1-phenylpyrrole, a significant building block in medicinal chemistry and materials science, via a Paal-Knorr type reaction.
A common and practical variation for the synthesis of N-substituted pyrroles, including this compound, is the Clauson-Kaas synthesis, which utilizes a synthetic equivalent of the parent 1,4-dicarbonyl compound, succinaldehyde.[4] Specifically, 2,5-dimethoxytetrahydrofuran is often used as a stable and easy-to-handle precursor that generates the required 1,4-dicarbonyl species in situ under acidic conditions.
Reaction Mechanism and Workflow
The mechanism of the Paal-Knorr pyrrole synthesis commences with the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to form succinaldehyde. Aniline, acting as the nucleophile, then attacks one of the protonated carbonyl groups to form a hemiaminal. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group, forming a five-membered ring intermediate. The final step involves the dehydration of this intermediate to yield the aromatic this compound ring. The ring-closing step is often considered the rate-determining step of the reaction.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Paal-Knorr and related syntheses of N-substituted pyrroles.
Table 1: Conventional Heating Methods for Paal-Knorr Synthesis of Substituted Pyrroles
| 1,4-Dicarbonyl Compound | Primary Amine | Catalyst/Additive | Solvent | Temperature (°C) | Time | Yield (%) |
| 2,5-Hexanedione | Aniline | Hydrochloric acid | Methanol | Reflux | 15 min | ~52 |
| 2,5-Dimethoxytetrahydrofuran | Aniline | Iron(III) chloride | Water | Room Temp. | - | High |
| 2,5-Hexanedione | Benzylamine | Alumina | - | 60 | 45 min | 97 |
Table 2: Microwave-Assisted Paal-Knorr Synthesis of Substituted Pyrroles
| 1,4-Dicarbonyl Compound | Primary Amine | Catalyst/Additive | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 2,5-Dimethoxytetrahydrofuran | Aniline | Acetic acid | Glacial Acetic Acid | 170 | 10 | High |
| Substituted 1,4-diketones | Various amines | Acetic acid | Ethanol | 80 | - | - |
| 2,5-Hexanedione | Aniline | Salicylic acid | - | - | 0.25 | 92 |
| Substituted 1,4-diketones | Various amines | Acetic acid | - | 120-150 | 2-10 | 65-89 |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from a microwave-assisted Clauson-Kaas procedure, which is a variant of the Paal-Knorr synthesis.
Objective: To synthesize this compound from 2,5-dimethoxytetrahydrofuran and aniline using microwave irradiation.
Materials:
-
Aniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
2-5 mL Microwave Vial
-
Microwave Reactor
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a 2-5 mL microwave vial, add aniline (182 µL, 2.00 mmol) and 2,5-dimethoxytetrahydrofuran (258 µL, 2.00 mmol) to glacial acetic acid (4 mL).
-
Seal the reaction vessel and place it in the microwave reactor.
-
Heat the mixture under microwave irradiation for 10 minutes at 170°C, with a pre-stirring time of 20 seconds.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the contents of the vial into a beaker containing ice water.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Conventional Heating Synthesis of a Substituted this compound (2,5-dimethyl-1-phenylpyrrole)
This protocol describes the synthesis of a closely related compound and can be adapted for other 1,4-diketones.
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using conventional heating.
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water mixture (9:1) for recrystallization
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
-
Dry the crystals and determine the yield.
Visualizations
Caption: Experimental workflow for the microwave-assisted Paal-Knorr synthesis of this compound.
Caption: Simplified signaling pathway of the Paal-Knorr synthesis of this compound.
References
Application Note: Purification of Synthesized 1-Phenylpyrrole by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenylpyrrole is a heterocyclic aromatic compound that serves as a valuable scaffold in medicinal chemistry and materials science. Its synthesis, commonly achieved through methods like the Paal-Knorr reaction, often results in a crude product containing unreacted starting materials, by-products, and other impurities.[1][2][3][4][5] Effective purification is a critical step to ensure the integrity of subsequent research and development activities. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely adopted and effective technique for this purpose.
Principle of Column Chromatography
Column chromatography is a preparative separation technique that operates on the principle of differential adsorption. A mixture is dissolved in a mobile phase (eluent) and passed through a column packed with a solid stationary phase (adsorbent). Components of the mixture travel through the column at different rates based on their relative affinities for the stationary and mobile phases. In the case of this compound purification, silica gel, a polar stationary phase, is typically used. Less polar compounds have a weaker interaction with the silica gel and elute faster with a non-polar mobile phase, while more polar impurities are retained longer on the column.
Experimental Protocol
This protocol outlines the purification of crude this compound using flash column chromatography with silica gel.
1. Materials and Reagents
-
Crude synthesized this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (chromatography column, flasks, beakers, etc.)
-
Rotary evaporator
2. Preliminary TLC Analysis
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10).
-
Dissolve a small amount of the crude this compound in a volatile solvent like DCM.
-
Spot the solution onto TLC plates and develop them in the prepared chambers.
-
Visualize the spots under UV light (254 nm).
-
The ideal eluent system is one that provides good separation between the this compound spot and its impurities, with a Retention Factor (R_f) of approximately 0.2-0.4 for the target compound.
3. Column Preparation (Slurry Method)
-
Secure a glass chromatography column vertically.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined by TLC (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column, allowing the silica to pack under gravity or gentle pressure.
-
Continuously tap the column gently to ensure even packing and remove air bubbles.
-
Once packed, add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading (Dry Loading Method)
Dry loading is often preferred as it can lead to better separation.
-
Dissolve the crude this compound product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
5. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin elution, starting with the low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate), can be employed for better separation of closely related impurities.
-
Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL) in test tubes.
-
Monitor the separation by spotting collected fractions onto TLC plates, developing them, and visualizing under UV light.
6. Product Isolation
-
Identify the fractions containing the pure this compound (single spot on TLC with the correct R_f).
-
Combine these pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound, which typically appears as a colorless to pale yellow liquid or solid.
-
Confirm the purity and structure of the final product using analytical techniques such as NMR and GC-MS.
Data Presentation
The following table summarizes the typical parameters for the column chromatography purification of this compound.
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | n-Hexane / Ethyl Acetate gradient |
| Initial Eluent | 1-5% Ethyl Acetate in n-Hexane |
| Final Eluent | 10-20% Ethyl Acetate in n-Hexane (adjust based on TLC) |
| Typical R_f (Target) | ~0.3 in 10% Ethyl Acetate / Hexane |
| Common Impurities | Unreacted aniline, 1-phenylpyrrolidine, oxidation/polymerization products. |
| Detection Method | TLC with UV visualization (254 nm) |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the eluent ratio using TLC. Employ a shallower gradient during elution for better resolution. |
| Product Degradation | The compound may be sensitive to the acidic nature of standard silica gel. | Use neutralized silica gel (pre-treated with a base like triethylamine) or consider using a different stationary phase like neutral alumina. |
| Colored Product | Presence of oxidized or polymeric impurities. | Ensure careful handling and storage. A pre-purification step, such as washing with a dilute acid to remove basic impurities, may be beneficial. |
| Co-elution of Impurities | Impurities have very similar polarity to the product (e.g., 1-phenylpyrrolidine). | An acid wash can be performed on the crude product before chromatography. The more basic 1-phenylpyrrolidine will be protonated and can be removed in an aqueous layer. |
Visualization
The following diagram illustrates the general workflow for the purification of synthesized this compound.
References
Application Notes and Protocols for the Functionalization of the Pyrrole Ring in 1-Phenylpyrrole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the pyrrole ring in 1-phenylpyrrole. The focus is on common and synthetically useful electrophilic substitution reactions, including formylation, acylation, nitration, and halogenation. These reactions introduce functional groups primarily at the C2 position of the pyrrole ring, providing valuable intermediates for the synthesis of more complex molecules in drug discovery and materials science.
Introduction
This compound is an aromatic heterocyclic compound featuring a phenyl group attached to the nitrogen atom of a pyrrole ring. The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The phenyl group at the nitrogen atom influences the reactivity and regioselectivity of these substitutions. Generally, electrophilic attack is highly favored at the C2 and C5 positions due to the greater stability of the resulting cationic intermediate. This document outlines key methods for the selective functionalization of this compound at the C2 position.
Key Functionalization Reactions
The primary methods for introducing functional groups onto the this compound ring are electrophilic substitution reactions. The following sections detail the protocols for Vilsmeier-Haack formylation, Friedel-Crafts acylation, nitration, and bromination.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds, such as this compound, to produce the corresponding aldehyde.[1] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2]
Experimental Protocol: Synthesis of 2-Formyl-1-phenylpyrrole
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of this compound (1 equivalent) in anhydrous DCM to the reaction mixture dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-formyl-1-phenylpyrrole.
Logical Relationship for Vilsmeier-Haack Reaction
Caption: Workflow for the Vilsmeier-Haack formylation of this compound.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3] For pyrrole derivatives, milder Lewis acids or specific conditions are often required to prevent polymerization.
Experimental Protocol: Synthesis of 2-Acetyl-1-phenylpyrrole
Materials:
-
This compound
-
Acetic anhydride
-
Aluminum chloride (AlCl₃) or Zinc chloride (ZnCl₂)
-
Dichloromethane (DCM), anhydrous
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred suspension of the Lewis acid (e.g., AlCl₃, 1.1 equivalents) in anhydrous DCM at 0 °C, add acetic anhydride (1.1 equivalents) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
After completion, pour the reaction mixture slowly into a mixture of crushed ice and dilute HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 2-acetyl-1-phenylpyrrole.
Reaction Pathway for Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts acylation on this compound.
Nitration
Nitration of the highly reactive pyrrole ring requires mild conditions to prevent polymerization and oxidation. A mixture of nitric acid and acetic anhydride is a commonly used nitrating agent for this purpose.
Experimental Protocol: Synthesis of 2-Nitro-1-phenylpyrrole
Materials:
-
This compound
-
Acetic anhydride
-
Fuming nitric acid
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol
-
Ice-salt bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a flask, dissolve this compound (1 equivalent) in acetic anhydride (5-10 equivalents).
-
Cool the solution to -10 °C using an ice-salt bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and acetic anhydride (2 equivalents) dropwise, maintaining the temperature below -5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize carefully with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain 2-nitro-1-phenylpyrrole.
Nitration Experimental Workflow
Caption: Step-by-step workflow for the nitration of this compound.
Halogenation (Bromination)
Halogenation of this compound can be achieved using various halogenating agents. N-Bromosuccinimide (NBS) is a convenient and selective reagent for the monobromination of pyrroles at the C2 position, typically carried out at low temperatures.
Experimental Protocol: Synthesis of 2-Bromo-1-phenylpyrrole
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dry ice/acetone bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of NBS (1 equivalent) in anhydrous THF dropwise to the stirred solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to give 2-bromo-1-phenylpyrrole.
Bromination Experimental Setup
References
Application Notes and Protocols for 1-Phenylpyrrole Derivatives as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpyrrole derivatives have emerged as a versatile class of fluorescent probes with significant potential in various fields of biological and chemical research. Their core structure, consisting of a pyrrole ring directly attached to a phenyl group, provides a platform for chemical modifications that can tune their photophysical properties, making them suitable for a range of applications. These probes are increasingly utilized for live-cell imaging, and the detection of various analytes such as ions and changes in the cellular microenvironment. Their mechanism of fluorescence is often based on processes such as Aggregation-Induced Emission (AIE) or the formation of a Twisted Intramolecular Charge Transfer (TICT) state, which makes them sensitive to their surroundings. This document provides detailed application notes and experimental protocols for the use of this compound derivatives as fluorescent probes.
Principle of Fluorescence
The fluorescence of this compound derivatives is influenced by their molecular structure and the surrounding environment. A key feature of some this compound derivatives is their dual fluorescence, which is solvent-dependent. In nonpolar solvents, they typically exhibit a single fluorescence band. However, in polar solvents, a second, red-shifted fluorescence band appears, which is attributed to the formation of a twisted intramolecular charge transfer (TICT) state.[1]
Another important phenomenon observed in some derivatives, such as 1,2,5-triphenylpyrrole, is Aggregation-Induced Emission (AIE). In dilute solutions, these molecules are weakly fluorescent due to the free rotation of their phenyl rings, which provides a non-radiative decay pathway for the excited state. However, in an aggregated state or in viscous media, the intramolecular rotation is restricted, blocking the non-radiative pathway and leading to a significant enhancement of fluorescence emission.[2] This "turn-on" fluorescence makes AIE-based probes highly valuable for imaging applications with low background noise.
Applications
Live-Cell Imaging
This compound derivatives, particularly those exhibiting AIE, are excellent candidates for live-cell imaging. Their ability to become fluorescent upon aggregation allows for the visualization of cellular structures and processes.
Featured Probe: 1,2,5-Triphenylpyrrole (TPP)
TPP is an AIE-active compound that can be formulated into nanoparticles (AIE-NPs) for cellular uptake and imaging.[2]
Experimental Protocol: Live-Cell Staining and Imaging with TPP AIE-NPs [2]
Materials:
-
1,2,5-Triphenylpyrrole (TPP)
-
Pluronic F-127
-
Tetrahydrofuran (THF), analytical grade
-
Deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
HeLa cells (or other suitable cell line)
-
Glass-bottom dishes
-
Confocal laser scanning microscope
Protocol:
-
Preparation of TPP AIE-Nanoparticles (AIE-NPs):
-
Prepare a 1 mg/mL stock solution of TPP in THF.
-
Prepare a 1 mg/mL stock solution of Pluronic F-127 in deionized water.
-
In a microcentrifuge tube, add 10 µL of the TPP stock solution to 990 µL of the Pluronic F-127 solution.
-
Immediately and vigorously mix the solution using a vortex mixer for 1 minute or sonicate for 30 seconds to form the AIE-NPs.
-
Allow the solution to stand at room temperature for 2 hours to ensure the complete evaporation of THF.
-
Store the AIE-NP suspension at 4°C.
-
-
Cell Culture and Staining:
-
Culture HeLa cells on glass-bottom dishes in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂ until they reach 60-70% confluency.
-
Remove the culture medium and wash the cells twice with PBS.
-
Add fresh culture medium containing the AIE-NP suspension to a final concentration of 1-5 µg/mL.
-
Incubate the cells with the AIE-NPs for 30-60 minutes at 37°C.
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells three times with PBS to remove any extracellular AIE-NPs.
-
Add fresh culture medium or PBS to the cells.
-
Image the stained cells using a confocal microscope with excitation at approximately 405 nm and an emission filter in the range of 450-600 nm.
-
Workflow for Live-Cell Imaging with TPP AIE-NPs
Caption: Workflow for the preparation of TPP AIE-NPs and subsequent live-cell imaging.
Probes for Cyclooxygenase-2 (COX-2)
Certain this compound derivatives have been investigated as fluorescent probes for the enzyme cyclooxygenase-2 (COX-2), which is a key enzyme in inflammation and is overexpressed in some cancers.[3] These probes can be synthesized via the Paal-Knorr reaction.
Experimental Protocol: Synthesis of a this compound Derivative for COX-2 Probing (General Procedure)
Materials:
-
A 1,4-diketone precursor
-
Aniline or a substituted aniline
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the 1,4-diketone (1 equivalent) and the aniline derivative (1.1 equivalents) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
-
Reaction:
-
Heat the mixture to reflux and stir for the appropriate time (typically several hours, monitored by TLC).
-
Water formed during the reaction is removed by azeotropic distillation.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Logical Relationship for COX-2 Probe Synthesis
Caption: Synthesis of this compound-based COX-2 probes via the Paal-Knorr reaction.
Quantitative Data
The photophysical properties of this compound derivatives can be finely tuned by introducing different functional groups. This allows for the development of probes with a wide range of excitation and emission wavelengths and quantum yields.
| Derivative Type | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Application | Reference |
| Pyrrole/Pyrenyl Hybrid | ~350-400 | ~400-450 | ~50 | > 0.99 | Blue Emitter | |
| Pyrrole/Fluorenyl Hybrid | ~350-400 | ~400-450 | ~50 | > 0.99 | Blue Emitter | |
| Pyrrole/Amino Hybrid | ~350-400 | ~450-500 | ~100 | < 0.35 | Emitter | |
| 1,2,5-Triphenylpyrrole (in aggregate) | ~350 | ~460 | ~110 | - | AIE Probe | |
| Pyrrole-based COX-2 Probes | 260 | 280-450 | 20-190 | - | Enzyme Probing |
Safety Precautions
When working with this compound derivatives and the reagents for their synthesis, standard laboratory safety procedures should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting
-
Low fluorescence signal in cell imaging:
-
Increase the concentration of the probe.
-
Increase the incubation time.
-
Ensure that the excitation and emission wavelengths are set correctly on the microscope.
-
Check for cell viability; dead or unhealthy cells may not take up the probe efficiently.
-
-
High background fluorescence:
-
Decrease the concentration of the probe.
-
Ensure thorough washing of the cells after incubation to remove excess probe.
-
-
Low yield in synthesis:
-
Ensure all reagents and solvents are pure and dry.
-
Optimize the reaction time and temperature.
-
Use a more efficient catalyst or increase the catalyst loading.
-
Conclusion
This compound derivatives represent a promising and adaptable class of fluorescent probes. Their tunable photophysical properties and sensitivity to the microenvironment make them valuable tools for a wide range of applications in biological and chemical research, including live-cell imaging and enzyme sensing. The protocols and data presented here provide a foundation for researchers to utilize these probes in their own studies. Further research into the development of new this compound derivatives with enhanced properties will undoubtedly expand their applications in the future.
References
Application Notes and Protocols: Determination of Cytotoxicity of 1-Phenylpyrrole Derivatives using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is crucial in the field of drug discovery for screening the cytotoxic potential of novel compounds.[3][4] 1-Phenylpyrrole derivatives represent a class of heterocyclic compounds with potential therapeutic applications, and evaluating their effect on cell viability is a critical step in their development as drug candidates.[5]
This document provides a detailed experimental protocol for determining the cytotoxic effects of this compound derivatives on various cell lines using the MTT assay.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. This reduction only occurs in viable cells with intact mitochondrial function. The insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Caption: Principle of the MTT assay for cell viability.
Experimental Protocol
This protocol is designed for assessing the cytotoxicity of this compound derivatives on adherent or suspension cell lines in a 96-well plate format.
Materials and Reagents
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549) and/or non-cancerous cell lines (e.g., HEK293, fibroblasts)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. Filter-sterilize and store at -20°C, protected from light.
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Preparation of Test Compounds
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of each this compound derivative in 100% DMSO. Ensure complete dissolution.
-
Working Solutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. It is recommended to perform a preliminary test to determine the tolerance of the specific cell line to DMSO.
Experimental Workflow
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
For Adherent Cells: Harvest cells using trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium.
-
For Suspension Cells: Centrifuge the cell suspension and resuspend in fresh medium.
-
Count the cells using a hemocytometer or an automated cell counter and determine cell viability (should be >95%).
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the experiment.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow adherent cells to attach.
Day 2: Treatment with this compound Derivatives
-
After 24 hours of incubation, remove the medium (for adherent cells) or add the compounds directly (for suspension cells).
-
Add 100 µL of fresh medium containing various concentrations of the this compound derivatives to the designated wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Day 4/5: MTT Assay
-
At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) and then carefully remove the supernatant.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Presentation and Analysis
The raw absorbance data should be processed to determine the cytotoxic effect of the this compound derivatives.
-
Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percentage of Cell Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Summarize Data in a Table: Present the quantitative data in a structured table for easy comparison.
| This compound Derivative | Concentration (µM) | Incubation Time (h) | Mean Absorbance (570 nm) | % Cell Viability |
| Compound A | 0 (Vehicle Control) | 48 | 1.25 ± 0.08 | 100 |
| 1 | 48 | 1.10 ± 0.05 | 88 | |
| 10 | 48 | 0.65 ± 0.04 | 52 | |
| 50 | 48 | 0.20 ± 0.02 | 16 | |
| 100 | 48 | 0.10 ± 0.01 | 8 | |
| Compound B | 0 (Vehicle Control) | 48 | 1.28 ± 0.09 | 100 |
| 1 | 48 | 1.20 ± 0.07 | 94 | |
| 10 | 48 | 0.95 ± 0.06 | 74 | |
| 50 | 48 | 0.50 ± 0.03 | 39 | |
| 100 | 48 | 0.30 ± 0.02 | 23 |
-
Determine the IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits cell viability by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Troubleshooting
-
High Background: May be caused by contamination or interference from the test compound. Ensure sterile techniques and run a control with the compound in cell-free medium.
-
Low Signal: Could be due to low cell number, insufficient incubation time with MTT, or cell death due to other factors. Optimize cell seeding density and incubation times.
-
Inconsistent Results: May arise from uneven cell seeding, pipetting errors, or edge effects in the 96-well plate. Ensure proper mixing of cell suspension and avoid using the outer wells of the plate if edge effects are observed.
References
- 1. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Griess Assay for Assessing the Anti-inflammatory Activity of 1-Phenylpyrrole Analogs
Introduction
Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases. Key mediators of inflammation include nitric oxide (NO), which is produced by the enzyme inducible nitric oxide synthase (iNOS) in response to pro-inflammatory stimuli like lipopolysaccharide (LPS). The Griess assay is a widely used method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants. This protocol details the use of the Griess assay to evaluate the potential anti-inflammatory effects of 1-Phenylpyrrole analogs by measuring their ability to inhibit LPS-induced NO production in a macrophage cell line.
Experimental Protocols
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line
-
Reagents:
-
This compound analogs (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water
-
-
Sodium Nitrite (NaNO₂) standard
-
-
Equipment:
-
Cell culture flasks and plates (96-well)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (540 nm)
-
Hemocytometer or automated cell counter
-
Standard laboratory pipettes and tips
-
Cell Culture and Seeding
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cells are passaged upon reaching 80-90% confluency.
-
For the assay, cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.
Treatment Protocol
-
After overnight incubation, the culture medium is removed.
-
Cells are treated with various concentrations of the this compound analogs. A vehicle control (DMSO) is also included.
-
Following a 1-hour pre-treatment with the compounds, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A negative control group (untreated cells) and a positive control group (LPS-treated cells without compound) are included.
-
The plate is incubated for 24 hours at 37°C in a 5% CO₂ incubator.
Griess Assay Protocol
-
After the 24-hour incubation, 50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
-
A standard curve is prepared using sodium nitrite (0-100 µM) in culture medium.
-
50 µL of Griess Reagent Component A is added to each well containing the supernatant and standards, and the plate is incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent Component B is then added to each well, and the plate is incubated for another 10 minutes at room temperature, protected from light.
-
The absorbance is measured at 540 nm using a microplate reader.
Data Presentation
Nitrite Concentration Standard Curve
| Nitrite Concentration (µM) | Absorbance at 540 nm (Mean) |
| 100 | Example Value |
| 50 | Example Value |
| 25 | Example Value |
| 12.5 | Example Value |
| 6.25 | Example Value |
| 3.125 | Example Value |
| 0 | Example Value |
Anti-inflammatory Activity of this compound Analogs
| Treatment Group | Compound Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (Untreated) | - | Example Value | - |
| LPS (1 µg/mL) | - | Example Value | 0% |
| Analog 1 + LPS | 10 | Example Value | Calculated Value |
| Analog 1 + LPS | 25 | Example Value | Calculated Value |
| Analog 1 + LPS | 50 | Example Value | Calculated Value |
| Analog 2 + LPS | 10 | Example Value | Calculated Value |
| Analog 2 + LPS | 25 | Example Value | Calculated Value |
| Analog 2 + LPS | 50 | Example Value | Calculated Value |
The % Inhibition is calculated as: [(Nitrite concentration in LPS group - Nitrite concentration in treated group) / Nitrite concentration in LPS group] x 100.
Mandatory Visualization
Application Notes and Protocols for the Synthesis and Antifungal Screening of 1-Phenylpyrrole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 1-phenylpyrrole analogs and the evaluation of their antifungal activity. The protocols outlined below are based on established methodologies and recent research findings, offering a framework for the discovery and development of novel antifungal agents.
Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This compound derivatives, analogs of the natural antifungal compound pyrrolnitrin, have shown considerable promise as a scaffold for the development of new antifungal drugs.[1] These compounds are known to interfere with the osmotic stability of fungal cells by activating the High Osmolarity Glycerol (HOG) signaling pathway.[2][3] This document details the synthesis of a series of this compound analogs and provides protocols for their in vitro antifungal activity screening.
Synthesis of this compound Analogs
A versatile and widely used method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. The following is a general protocol for the synthesis of diethyl 1-benzyl-3,4-diaryl-1H-pyrrole-2,5-dicarboxylates, a class of this compound analogs with demonstrated antifungal activity.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound analogs.
Protocol: Synthesis of Diethyl 1-benzyl-3,4-di-m-tolyl-1H-pyrrole-2,5-dicarboxylate
This protocol is adapted from the synthesis of structurally similar compounds.
Materials:
-
Key intermediate 1 (diethyl 1-benzyl-3,4-bis(trifluoromethanesulfonyloxy)-1H-pyrrole-2,5-dicarboxylate)
-
m-tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the key intermediate 1 (1 equivalent), m-tolylboronic acid (2.5 equivalents), palladium(II) acetate (0.1 equivalents), and triphenylphosphine (0.4 equivalents) in a mixture of toluene, ethanol, and water (4:1:1 v/v/v).
-
Suzuki Coupling: Add sodium carbonate (4 equivalents) to the mixture. Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and partition between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired diethyl 1-benzyl-3,4-di-m-tolyl-1H-pyrrole-2,5-dicarboxylate.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For a similar compound, diethyl 1-benzyl-3,4-di-m-tolyl-1H-pyrrole-2,5-dicarboxylate, the expected ¹H NMR (400 MHz, CDCl₃) would show characteristic peaks for the aromatic protons, the benzyl group, the ethyl esters, and the tolyl methyl groups.
In Vitro Antifungal Activity Screening
The antifungal activity of the synthesized this compound analogs can be determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]
Experimental Workflow for Antifungal Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay
Materials:
-
Synthesized this compound analogs
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Rhizoctonia cerealis)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Positive control antifungal (e.g., Fluconazole)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest fungal cells (or conidia for molds) and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast) using a spectrophotometer at 530 nm.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of each this compound analog in DMSO.
-
Perform serial two-fold dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well containing the diluted antifungal agent.
-
Include a positive control (fungal inoculum with a known antifungal) and a negative growth control (fungal inoculum with no antifungal).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Presentation
The following table summarizes the in vitro antifungal activity of a series of synthesized this compound analogs against various phytopathogenic fungi. The data is presented as the percentage of growth inhibition at a concentration of 50 µg/mL.
Table 1: In Vitro Antifungal Activity of this compound Analogs (Inhibition Rate % at 50 µg/mL)
| Compound | F. oxysporum f. sp. cucumerinum | C. arachidicola hori | P. piricola | R. cerealis | A. solani | P. graminearum | S. sclerotiorum |
| 8a | 26 ± 1 | 18 ± 1 | 35 ± 1 | 72 ± 2 | 21 ± 1 | 33 ± 1 | 78 ± 2 |
| 8b | 31 ± 1 | 22 ± 1 | 41 ± 1 | 75 ± 2 | 28 ± 1 | 39 ± 1 | 81 ± 2 |
| 8c | 28 ± 1 | 25 ± 1 | 38 ± 1 | 73 ± 2 | 26 ± 1 | 36 ± 1 | 79 ± 2 |
| 8d | 35 ± 1 | 29 ± 1 | 45 ± 1 | 78 ± 2 | 32 ± 1 | 42 ± 1 | 83 ± 2 |
| 8e | 33 ± 1 | 27 ± 1 | 43 ± 1 | 76 ± 2 | 30 ± 1 | 40 ± 1 | 82 ± 2 |
| 8f | 42 ± 1 | 35 ± 1 | 51 ± 1 | 83 ± 2 | 38 ± 1 | 48 ± 1 | 87 ± 2 |
| 8g | 55 ± 1 | 41 ± 1 | 63 ± 2 | 92 ± 2 | 45 ± 1 | 58 ± 1 | 91 ± 2 |
| 8h | 53 ± 1 | 39 ± 1 | 61 ± 2 | 91 ± 2 | 43 ± 1 | 56 ± 1 | 90 ± 2 |
| 8i | 61 ± 2 | 33 ± 1 | 58 ± 1 | 85 ± 2 | 36 ± 1 | 52 ± 1 | 88 ± 2 |
| 8j | 63 ± 2 | 36 ± 1 | 60 ± 2 | 87 ± 2 | 39 ± 1 | 54 ± 1 | 89 ± 2 |
| Carbendazim (Control) | 98 ± 2 | 95 ± 2 | 97 ± 2 | 96 ± 2 | 55 ± 1 | 94 ± 2 | 99 ± 2 |
Data sourced from Wang et al., 2024.
Mechanism of Action: HOG Pathway Activation
Phenylpyrrole fungicides exert their antifungal effect by activating the High Osmolarity Glycerol (HOG) signaling pathway, which leads to an accumulation of intracellular glycerol, increased turgor pressure, and ultimately cell lysis. One proposed mechanism is that the fungicide interacts with and inhibits the enzyme triosephosphate isomerase (TPI), leading to the accumulation of methylglyoxal. This, in turn, activates a group III hybrid histidine kinase (HHK), initiating a phosphorylation cascade that activates the HOG pathway.
Signaling Pathway of Phenylpyrrole Antifungal Action
Caption: Proposed signaling pathway for the antifungal action of this compound analogs.
Conclusion
The synthesis and screening of this compound analogs represent a promising avenue for the discovery of novel antifungal agents. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate new derivatives with improved efficacy. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are warranted to advance their development as potential clinical candidates.
References
- 1. njccwei.com [njccwei.com]
- 2. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance [frontiersin.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Paal-Knorr Synthesis of 1-Phenylpyrrole
This guide provides troubleshooting and answers to frequently asked questions for professionals using the Paal-Knorr synthesis to prepare 1-Phenylpyrrole and related N-aryl pyrroles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Paal-Knorr synthesis of this compound?
A1: The two most prevalent side reactions are the formation of a furan byproduct and polymerization of the starting materials or the product. The most frequently encountered byproduct is the corresponding substituted furan, which arises from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound before it can react with the amine (aniline in this case).[1] Under harsh acidic conditions and/or elevated temperatures, the desired pyrrole product or the dicarbonyl starting material can also be susceptible to degradation, leading to the formation of dark, tarry polymerization products.[1]
Q2: My primary byproduct is a non-polar compound identified as a furan. What reaction conditions favor this side reaction?
A2: Furan formation is predominantly favored by highly acidic conditions, particularly at a pH below 3.[2] The use of strong protic acids like sulfuric acid or hydrochloric acid, or running the reaction with amine hydrochloride salts, can significantly promote the competing furan synthesis pathway.[2][3] In this pathway, the 1,4-dicarbonyl compound undergoes an intramolecular cyclization and dehydration, precluding the condensation with aniline.
Q3: The reaction mixture has turned into a dark, intractable tar, resulting in a very low yield. What causes this?
A3: The formation of a dark, tarry material typically indicates polymerization. This can be caused by several factors, including:
-
Harsh Reaction Conditions: Excessively high temperatures or prolonged heating can cause both the starting 1,4-dicarbonyl compound and the this compound product to degrade and polymerize.
-
Strongly Acidic Environment: Strong acids can catalyze polymerization pathways, especially if sensitive functional groups are present.
-
Instability of the Product: The pyrrole ring, while aromatic, can be susceptible to polymerization under certain acidic conditions.
Q4: How can I optimize my reaction to minimize side products and maximize the yield of this compound?
A4: To minimize byproduct formation, careful control of reaction conditions is crucial.
-
Control the pH: Conduct the reaction under neutral or weakly acidic conditions. Using a weak acid like acetic acid can effectively catalyze the reaction without excessively promoting furan formation.
-
Use an Excess of Amine: Employing a slight excess of aniline can help shift the reaction equilibrium towards the desired pyrrole product.
-
Moderate Temperature: Avoid excessively high temperatures. If conversion is low, consider alternative heating methods like microwave irradiation, which can reduce reaction times and often improve yields under milder conditions.
-
Choose the Right Catalyst: Modern variations of the Paal-Knorr synthesis utilize a range of milder catalysts, including Lewis acids (e.g., Bi(NO₃)₃) and solid acid catalysts (e.g., montmorillonite clays, aluminas), which can offer higher yields and selectivity.
Visualizations
Reaction Pathway: Pyrrole Synthesis vs. Furan Side Reaction
Caption: Paal-Knorr synthesis pathway for this compound and the competing furan formation side reaction.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound; significant non-polar byproduct detected (e.g., by TLC/GC-MS). | Reaction conditions are too acidic (pH < 3), favoring furan formation. | • Switch from a strong acid catalyst (HCl, H₂SO₄) to a weaker acid like acetic acid.• Reduce the concentration of the strong acid catalyst.• Conduct the reaction under neutral conditions, potentially with longer reaction times or gentle heating.• Ensure an adequate excess of aniline is used to favor the bimolecular reaction. |
| The final product is a dark, tarry, and intractable material. | Polymerization of starting materials or the pyrrole product due to harsh conditions. | • Reduce the reaction temperature and/or shorten the reaction time.• Employ milder reaction conditions (see above).• Ensure starting materials are pure, as impurities can sometimes initiate polymerization. |
| Reaction is very slow or fails to reach completion. | • Insufficiently active catalyst.• Steric hindrance in starting materials.• Suboptimal temperature. | • If using neutral or very weak acid conditions, add a catalytic amount of a slightly stronger acid (e.g., acetic acid).• Consider using a more efficient Lewis acid or solid acid catalyst.• Gradually increase the temperature while monitoring for byproduct formation.• Explore microwave-assisted synthesis to potentially reduce reaction times and improve conversion. |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the Paal-Knorr synthesis of this compound.
Quantitative Data Summary
The choice of catalyst can significantly impact the yield of N-aryl pyrroles. The following table summarizes results for the synthesis of 2,5-dimethyl-1-arylpyrroles from 2,5-hexanedione and various anilines, demonstrating the efficacy of different catalytic systems.
| Catalyst | Amine | Time | Yield (%) | Reference |
| Fe³⁺-montmorillonite | Aniline | 3 h | 95 | |
| Zn²⁺-montmorillonite | Aniline | 5 h | 87 | |
| K10 montmorillonite | Aniline | 5 h | 72 | |
| CATAPAL 200 (Alumina) | Aniline | 45 min | 95 | |
| CATAPAL 200 (Alumina) | p-Toluidine | 45 min | 97 | |
| CATAPAL 200 (Alumina) | p-Anisidine | 45 min | 94 | |
| NH₄Cl (Microwave) | Aniline | 5-8 min | 93 |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound using an Acid Catalyst
This protocol uses 2,5-dimethoxytetrahydrofuran as a stable precursor to succinaldehyde, the required 1,4-dicarbonyl compound.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine aniline (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), and a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a weak acid (e.g., acetic acid, if not used as the solvent) or a few drops of a stronger acid like concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a strong acid was used, neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate). Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.
Protocol 2: Optimized Microwave-Assisted Synthesis to Minimize Side Reactions
This method uses microwave irradiation to accelerate the reaction, often leading to higher yields and fewer byproducts in a much shorter time.
-
Reactant Preparation: In a microwave reaction tube, combine 2,5-dimethoxytetrahydrofuran (1.1 mmol), aniline (1.0 mmol), and ammonium chloride (3.73 mmol) without any solvent.
-
Microwave Irradiation: Seal the tube and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 50 °C) and power (e.g., 300 W) for a short duration (e.g., 5-8 minutes).
-
Work-up: After cooling, extract the reaction mixture with dichloromethane.
-
Purification: The purification can be as simple as washing the organic layer, drying it, and evaporating the solvent. If necessary, further purification can be achieved via column chromatography. This method often produces the N-substituted pyrrole as the sole product in excellent yield.
References
How to avoid furan formation during Paal-Knorr pyrrole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding furan formation during Paal-Knorr pyrrole synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant furan byproduct detected | Reaction conditions are too acidic (pH < 3). | Adjust the pH to be neutral or weakly acidic. Consider using a weaker acid catalyst like acetic acid instead of strong mineral acids. |
| High reaction temperatures. | Lower the reaction temperature. Harsh conditions can promote the acid-catalyzed cyclization of the 1,4-dicarbonyl to a furan. | |
| Insufficient amine present. | Use a slight excess of the amine or ammonia source to favor the pyrrole formation pathway. | |
| Low or no pyrrole yield | Amine is not sufficiently nucleophilic. | If using an amine with electron-withdrawing groups, a stronger catalyst or higher temperatures may be necessary, but this must be balanced against the risk of furan formation. |
| Steric hindrance in the 1,4-dicarbonyl or amine. | Increase the reaction time or consider a less sterically hindered substrate if possible. | |
| Inefficient water removal. | For certain protocols, the removal of water can drive the reaction towards the product. Consider using a Dean-Stark apparatus if compatible with the reaction conditions. | |
| Reaction is slow or incomplete | Catalyst is not effective. | Select a more appropriate catalyst. A comparative study has shown trifluoroacetic acid to be highly effective. For greener approaches, iron(III) chloride in water has been shown to be efficient. |
| Low reaction temperature. | While high temperatures can lead to side products, the reaction may require a certain activation energy. Gradually increase the temperature while monitoring for byproduct formation. Microwave-assisted synthesis can be an effective way to achieve rapid and controlled heating. | |
| Product is a dark, tarry material | Polymerization of the starting material or product. | This is often caused by excessively high temperatures or very strong acidic conditions. Use milder conditions and ensure the reaction is not heated for an unnecessarily long time. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of furan formation in the Paal-Knorr pyrrole synthesis?
A1: The primary cause of furan formation is conducting the reaction under strongly acidic conditions, typically at a pH below 3. In a highly acidic environment, the amine reactant becomes protonated, which significantly reduces its nucleophilicity. This allows the competing acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound to form the furan to become the dominant reaction pathway.
Q2: How can I control the pH to favor pyrrole synthesis?
A2: To favor pyrrole synthesis, maintain a neutral or weakly acidic reaction environment. This can be achieved by:
-
Using a weak organic acid, such as acetic acid, as the catalyst.
-
Running the reaction without any added acid, as the amine itself can act as a base.
-
Employing a buffer system to maintain the desired pH range.
Q3: What type of catalyst is best for selectively producing pyrroles?
A3: The choice of catalyst is crucial for selectivity. While traditional methods used strong Brønsted acids, modern approaches favor milder catalysts to avoid furan formation.
-
Weak Brønsted acids: Acetic acid is a common and effective choice.
-
Lewis acids: Many Lewis acids, such as Sc(OTf)₃, Bi(NO₃)₃, and various metal chlorides, have been shown to effectively catalyze the reaction under mild conditions.
-
Solid acid catalysts: Catalysts like montmorillonite clay or silica-supported acids offer the advantages of easy separation and potential for recycling, while still providing the necessary acidity for the reaction to proceed.
-
"Green" catalysts: Iron(III) chloride in water has been reported as an efficient and environmentally friendly option.
Q4: Can reaction temperature be used to control selectivity?
A4: Yes, reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of the furan byproduct, especially under acidic conditions. It is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction by TLC or GC-MS can help to determine the optimal temperature to maximize pyrrole yield while minimizing furan formation.
Q5: Are there modern techniques that can help to avoid furan formation?
A5: Yes, several modern techniques can improve the selectivity of the Paal-Knorr pyrrole synthesis:
-
Microwave-assisted synthesis: Microwave irradiation can provide rapid and uniform heating, often leading to significantly shorter reaction times and improved yields of the desired pyrrole. The controlled heating can help to minimize the formation of thermal decomposition products and byproducts.
-
Solvent-free reactions: In some cases, running the reaction neat (without a solvent) can be effective and reduces the environmental impact.
-
Aqueous reaction conditions: Using water as a solvent, often in the presence of a suitable catalyst like iron(III) chloride, can be a highly efficient and green method for synthesizing pyrroles.
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole from acetonylacetone and p-bromoaniline.
| Catalyst | Reaction Conditions | Yield (%) | Time (h) |
| Trifluoroacetic Acid (TFA) | Reflux | 92 | 1 |
| p-Toluenesulfonic Acid | Reflux | 80 | 1 |
| Sulfamic Acid | Reflux | 60 | 1 |
| Iodine | Reflux | 40 | 1 |
Data sourced from a comparative study by Venugopala et al., as presented in a BenchChem guide.
Experimental Protocols
Protocol 1: Selective Pyrrole Synthesis Using a Weak Acid Catalyst
This protocol describes the synthesis of 1-phenyl-2,5-dimethylpyrrole using acetic acid as a catalyst to minimize furan formation.
Materials:
-
2,5-Hexanedione
-
Aniline
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) and aniline (1.1 equivalents) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 1-3 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Microwave-Assisted Pyrrole Synthesis
This protocol outlines a rapid synthesis of a substituted pyrrole using microwave irradiation.
Materials:
-
1,4-Dicarbonyl compound
-
Primary amine
-
Acetic acid (optional, as catalyst)
-
Ethanol (or other suitable microwave-transparent solvent)
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1 equivalent), the primary amine (1.1 equivalents), and a small amount of acetic acid in ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120-150°C) for a short period (e.g., 5-15 minutes). The optimal time and temperature should be determined experimentally.
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the product as described in Protocol 1.
Protocol 3: Green Synthesis of Pyrroles in Water
This protocol details an environmentally friendly synthesis of N-substituted pyrroles using water as the solvent and iron(III) chloride as the catalyst.
Materials:
-
2,5-Dimethoxytetrahydrofuran (as a precursor to the 1,4-dicarbonyl)
-
Primary amine or sulfonamide
-
Iron(III) chloride (FeCl₃)
-
Water
Procedure:
-
To a mixture of the amine or sulfonamide (1 mmol) in water (5 mL), add 2,5-dimethoxytetrahydrofuran (1 mmol).
-
Add a catalytic amount of iron(III) chloride (e.g., 5 mol%).
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify by column chromatography if necessary.
Visualizations
Caption: Competing pathways in the Paal-Knorr synthesis.
Caption: Troubleshooting workflow for furan byproduct formation.
Preventing polymerization of 1-Phenylpyrrole during synthesis and storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the polymerization of 1-phenylpyrrole, a common challenge during its synthesis and storage. The information is presented in a question-and-answer format to directly address specific issues you may encounter in your research.
Troubleshooting Guides
Issue 1: Polymerization During Synthesis (Paal-Knorr Reaction)
Question: My reaction mixture is turning dark and viscous, and I'm observing a significant amount of a black, insoluble byproduct during the Paal-Knorr synthesis of this compound from succinaldehyde and aniline. How can I prevent this?
Answer: The dark, insoluble material you are observing is likely a polypyrrole byproduct. Pyrroles, being electron-rich aromatic compounds, are susceptible to acid-catalyzed and oxidative polymerization. Here are key strategies to minimize this side reaction:
-
Control Reaction pH: The Paal-Knorr synthesis is highly sensitive to pH. Strongly acidic conditions (pH < 3) can promote both furan formation as a byproduct and polymerization of the desired pyrrole. It is crucial to maintain a weakly acidic to neutral environment.
-
Use a Mild Acid Catalyst: Instead of strong mineral acids, opt for a weak acid catalyst like acetic acid. This effectively promotes the cyclization reaction while minimizing the risk of polymerization.
-
Optimize Catalyst Concentration: Utilize the minimum effective concentration of the acid catalyst to prevent unwanted side reactions.
-
Reagent Addition Sequence: Add the aniline to the reaction mixture before introducing the acid catalyst. This allows the initial condensation between the amine and the dicarbonyl compound to compete effectively with the acid-catalyzed polymerization of the starting materials or the product.
-
Temperature Control: Run the reaction at the lowest effective temperature. While some heating may be necessary to drive the reaction to completion, excessive heat can accelerate the rate of polymerization. Consider adding reagents dropwise at a controlled temperature, for instance, at 0°C or below.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen, which can initiate oxidative polymerization.
Issue 2: Low Yield of this compound with Polymer Formation
Question: I am getting a very low yield of this compound, and a significant portion of my starting material appears to have been converted into a polymeric mass. How can I improve my yield?
Answer: Low yields accompanied by polymer formation indicate that the rate of polymerization is competing with or even exceeding the rate of the desired Paal-Knorr condensation. To improve the yield of this compound, consider the following:
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Solvent Choice: The use of a non-aqueous solvent can be beneficial. Succinaldehyde, a common precursor, has a tendency to polymerize in aqueous acidic conditions. Minimizing the water content in your reaction can suppress this side reaction.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Prolonged reaction times, especially at elevated temperatures, can lead to increased polymer formation. Aim for the shortest reaction time necessary for the complete consumption of the limiting reagent.
-
Purification of Starting Materials: Ensure that your starting materials, particularly the pyrrole precursor, are pure. Impurities can sometimes act as catalysts for polymerization. If necessary, distill or recrystallize the starting materials before use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization?
A1: this compound is an electron-rich aromatic heterocycle, making it highly susceptible to both acid-catalyzed and oxidative polymerization. The primary triggers are:
-
Acidic Conditions: Strong acids can protonate the pyrrole ring, activating it towards polymerization.
-
Oxidizing Agents: The presence of oxidants, including atmospheric oxygen, can initiate polymerization by forming radical cations that then propagate to form a polymer chain.
-
Heat and Light: Elevated temperatures and exposure to light can also promote polymerization.
Q2: How can I effectively purify this compound if some polymer has formed?
A2: The method of purification depends on the nature of the polymeric byproduct:
-
Insoluble Polymer: If the polymer is insoluble in the reaction solvent, it can be easily removed by filtration.
-
Soluble Polymer: For soluble polymeric byproducts, column chromatography is an effective purification technique to isolate the monomeric this compound.
Q3: What are the recommended storage conditions to prevent the polymerization of this compound?
A3: To ensure the long-term stability of this compound and prevent polymerization during storage, the following conditions are recommended:
-
Temperature: Store the compound at low temperatures. For solid this compound, storage at -20°C is advised. If dissolved in a solvent, storing at -80°C is preferable for long-term stability.[1]
-
Inert Atmosphere: Store the container under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen.
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Light Protection: Keep the container in a dark place or use an amber vial to protect the compound from light.
-
Airtight Container: Ensure the container is tightly sealed to prevent exposure to moisture and air.
Q4: Are there any specific chemical inhibitors that can be added to this compound for enhanced stability during storage?
-
Phenolic Compounds: Butylated hydroxytoluene (BHT) and hydroquinone are often used as polymerization inhibitors.
-
Stable Radicals: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a well-known radical scavenger.
The choice and concentration of an inhibitor would need to be empirically determined for your specific application to ensure it does not interfere with downstream reactions.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | -20°C (Powder) or -80°C (in Solvent) | Minimizes thermal degradation and polymerization reactions.[1] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidative polymerization. |
| Light | Protection from Light (Amber Vial/Dark Place) | Prevents light-induced degradation and polymerization. |
| Container | Tightly Sealed | Prevents exposure to moisture and atmospheric oxygen.[1] |
Experimental Protocols
Protocol 1: Optimized Paal-Knorr Synthesis of this compound to Minimize Polymerization
This protocol is a representative example and may require optimization based on specific laboratory conditions.
Materials:
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Succinaldehyde (or a stable equivalent like 2,5-dimethoxytetrahydrofuran) (1 equivalent)
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Aniline (1 equivalent)
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Methanol (anhydrous)
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Glacial Acetic Acid (catalytic amount)
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Nitrogen or Argon gas supply
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
TLC supplies for reaction monitoring
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere of nitrogen or argon.
-
To the flask, add succinaldehyde and aniline, followed by a minimal amount of anhydrous methanol to dissolve the reactants.
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With stirring, add a catalytic amount of glacial acetic acid (e.g., a few drops).
-
Heat the reaction mixture to a gentle reflux (e.g., 15–30 minutes). Monitor the progress of the reaction by TLC.
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Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath.
-
If a precipitate (the product) forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel if necessary to remove any soluble impurities.
Protocol 2: Purification of this compound from Polymeric Byproducts
Procedure:
-
For Insoluble Polymer:
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Dilute the reaction mixture with a suitable organic solvent in which this compound is soluble (e.g., dichloromethane or ethyl acetate).
-
Filter the mixture through a pad of celite or a sintered glass funnel to remove the insoluble polymeric material.
-
Wash the filter cake with a small amount of the same solvent.
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Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
-
-
For Soluble Polymer:
-
Concentrate the reaction mixture under reduced pressure.
-
Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate, with the polarity determined by TLC analysis).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure this compound.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Mandatory Visualization
Caption: A troubleshooting workflow for addressing polymerization issues during the synthesis of this compound.
Caption: A workflow for the proper storage of this compound to prevent degradation and polymerization.
References
Optimizing reaction conditions for Paal-Knorr synthesis of 1-Phenylpyrrole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for optimizing the Paal-Knorr synthesis of 1-phenylpyrrole.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr synthesis for this compound?
The Paal-Knorr synthesis for this compound involves the reaction of a 1,4-dicarbonyl compound, such as 2,5-hexanedione or its equivalent, with aniline.[1] The reaction is typically catalyzed by an acid. The accepted mechanism begins with the nucleophilic attack of the amine (aniline) on one of the protonated carbonyl groups of the dicarbonyl compound to form a hemiaminal intermediate.[2][3] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group.[2] The resulting intermediate then undergoes dehydration to form the aromatic pyrrole ring.[3]
Q2: What are the most common side products, and how can their formation be minimized?
The most common side product in the Paal-Knorr synthesis of pyrroles is the corresponding furan derivative. This occurs through the acid-catalyzed self-cyclization of the 1,4-dicarbonyl compound. Furan formation is particularly favored under strongly acidic conditions (pH < 3). To minimize this, it is recommended to use weakly acidic conditions, such as employing acetic acid as a catalyst, or running the reaction under neutral conditions. Using an excess of aniline can also help to favor the desired pyrrole formation.
Q3: My reaction results in a low yield or no product. What are the potential causes and solutions?
Several factors can contribute to low or no product yield:
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Incomplete Reaction: The reaction may require more time or a higher temperature to proceed to completion. The addition of a suitable acid catalyst can also increase the reaction rate.
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Decomposition: The starting materials or the this compound product might be degrading under harsh reaction conditions. Using milder conditions, such as a lower temperature or a weaker acid catalyst, can mitigate this.
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Incorrect Stoichiometry: Ensure the molar ratios of the reactants are correct. A slight excess of aniline (1.0 - 1.2 equivalents) is often used.
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Impure Starting Materials: The purity of the 1,4-dicarbonyl compound and aniline is crucial. It is advisable to purify the starting materials if their quality is uncertain.
Q4: The final product is a dark, tarry material. What could be the issue?
The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product. This can be caused by harsh acidic conditions or elevated temperatures. To prevent this, employ milder reaction conditions and avoid unnecessarily long reaction times.
Q5: Can microwave irradiation be used to improve the Paal-Knorr synthesis?
Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in Paal-Knorr reactions, often under milder conditions. This technique can be a valuable tool for optimizing the synthesis of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction. | Increase reaction time, elevate the temperature, or introduce a suitable acid catalyst. |
| Decomposition of starting materials or product. | Employ milder reaction conditions (e.g., lower temperature, weaker acid). | |
| Incorrect stoichiometry. | Verify the molar ratios of the 1,4-dicarbonyl compound and aniline. | |
| Impure starting materials. | Purify the reactants before use. | |
| Significant Furan Byproduct Formation | Reaction conditions are too acidic (pH < 3). | Use a weaker acid catalyst like acetic acid or conduct the reaction under neutral conditions. |
| Insufficient amine. | Use a slight excess of aniline. | |
| Formation of Dark, Tarry Material | Polymerization of starting materials or product. | Use milder reaction conditions (lower temperature, weaker acid) and monitor the reaction to avoid excessive heating time. |
| Difficulty in Product Isolation | Product is an oil or low-melting solid. | After column chromatography, carefully concentrate the fractions under reduced pressure. Attempt to induce crystallization by scratching the flask or adding a seed crystal. |
| Product is water-soluble. | If water is used as a solvent, extract the product with a suitable organic solvent. |
Experimental Protocols
Protocol 1: Conventional Heating Method for 2,5-Dimethyl-1-phenylpyrrole
This protocol is adapted for the synthesis of 2,5-dimethyl-1-phenylpyrrole, a derivative of this compound.
Materials:
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Aniline (2.0 mmol, 186 mg)
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2,5-Hexanedione (2.0 mmol, 228 mg)
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Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
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0.5 M Hydrochloric Acid (5.0 mL)
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Methanol/Water mixture (9:1) for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the mixture at reflux for 15 minutes.
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After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
Protocol 2: Microwave-Assisted Synthesis
This is a general protocol that can be adapted for the synthesis of this compound derivatives.
Materials:
-
1,4-Dicarbonyl compound (1 mmol)
-
Aniline (1.2 mmol)
-
Ethanol (as solvent)
-
Acetic Acid (0.1 mmol)
Procedure:
-
In a microwave reaction tube, dissolve the 1,4-dicarbonyl compound and aniline in ethanol.
-
Add a catalytic amount of acetic acid.
-
Seal the tube and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 2-10 minutes).
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Catalysts and Conditions
| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
| Hydrochloric Acid (conc.) | Methanol | Reflux | 15 min | ~52% | |
| Acetic Acid | Ethanol | 80 °C (Microwave) | - | - | |
| Graphene Oxide | - | - | - | - | |
| Ionic Liquids | - | - | - | - | |
| Metal Salts (e.g., Sc(OTf)₃, Bi(NO₃)₃) | - | - | - | - | |
| CATAPAL 200 | - | 60 °C | 45 min | - |
Note: Yields are highly dependent on the specific substrates and reaction scale.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low yield in Paal-Knorr synthesis.
Simplified Reaction Pathway
Caption: Simplified reaction pathway for the Paal-Knorr synthesis of this compound.
References
Troubleshooting low yield in 1-Phenylpyrrole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 1-phenylpyrrole. The following information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound and its derivatives are the Paal-Knorr synthesis and the Clauson-Kaas synthesis.[1][2] The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as aniline, typically under neutral or weakly acidic conditions.[3][4] The Clauson-Kaas synthesis utilizes a 2,5-dialkoxytetrahydrofuran which reacts with a primary amine in the presence of an acid catalyst.[5]
Q2: What are the critical parameters to control for a successful this compound synthesis?
A2: Several factors significantly influence the outcome of the synthesis. Key parameters include:
-
pH: The reaction is highly sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts. A neutral to weakly acidic environment is generally optimal for pyrrole formation.
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Temperature: The reaction temperature can affect the rate and yield. While some protocols work at room temperature, others may require heating or reflux to proceed efficiently.
-
Catalyst: While the reaction can proceed without a catalyst, acidic catalysts are often used to increase the reaction rate. A variety of catalysts, including Brønsted acids (e.g., acetic acid, p-TsOH), Lewis acids (e.g., FeCl₃, Sc(OTf)₃), and solid acid catalysts, can be employed.
-
Reactant Purity: The purity of the starting materials, particularly the 1,4-dicarbonyl compound or its equivalent, is crucial for obtaining a good yield and minimizing side reactions.
Q3: What are the primary side reactions to be aware of during the synthesis?
A3: The main side reactions of concern are the acid-catalyzed self-condensation and dehydration of the 1,4-dicarbonyl precursor to form furan derivatives, and the polymerization of the starting dicarbonyl compound or the pyrrole product, especially in strongly acidic conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
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Possible Cause: Incorrect pH of the reaction mixture.
-
Solution: The Paal-Knorr synthesis is sensitive to pH. A pH below 3 can favor the formation of furan as a major byproduct. It is crucial to maintain a weakly acidic to neutral environment. Using a mild acid catalyst like acetic acid can promote the desired reaction without significant furan formation.
-
-
Possible Cause: Polymerization of the 1,4-dicarbonyl starting material.
-
Solution: Succinaldehyde and similar 1,4-dicarbonyl compounds can polymerize in aqueous acidic conditions. To minimize this, you can reduce the water content in the reaction or use a non-aqueous solvent. Adding the aniline to the reaction mixture before the acid catalyst can also help, as the initial condensation will compete with polymerization.
-
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: If the reaction is sluggish, inadequate temperature or insufficient reaction time may be the issue. Gently heating the reaction mixture or refluxing for a short period (e.g., 15-30 minutes) can improve the reaction rate and completion. Extending the reaction time may also be necessary, with progress monitored by TLC.
-
-
Possible Cause: Impure starting materials.
-
Solution: Ensure that the aniline and the 1,4-dicarbonyl precursor are pure. Impurities can interfere with the reaction and lead to lower yields.
-
Problem 2: Significant Impurities Detected in the Final Product
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Possible Cause: Furan contamination.
-
Solution: As mentioned, furan can be a major byproduct under strongly acidic conditions. The most effective way to prevent this is by carefully controlling the pH to maintain a weakly acidic environment. If furan is present in the product, it may be removable by distillation due to its low boiling point (31 °C).
-
-
Possible Cause: Unreacted starting materials.
-
Solution: Residual aniline can be removed by washing the organic phase with a dilute aqueous acid solution (e.g., 1 M HCl). Unreacted 1,4-dicarbonyl compounds can typically be separated by column chromatography.
-
-
Possible Cause: Product degradation.
-
Solution: Pyrroles can be susceptible to acid-catalyzed polymerization or degradation under harsh conditions. Use the minimum effective concentration of the acid catalyst and avoid prolonged exposure to high temperatures. Prompt work-up of the reaction upon completion is also recommended.
-
Problem 3: Difficulty in Isolating the Product
-
Possible Cause: The product is an oil or a low-melting solid.
-
Solution: After purification by column chromatography, carefully concentrate the fractions under reduced pressure. If the product is an oil, attempts can be made to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
-
Possible Cause: The product is water-soluble.
-
Solution: If water was used as a solvent or in the work-up, the product may remain in the aqueous phase. In such cases, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.
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Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis and Analogs
| Synthesis Method | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference(s) |
| Paal-Knorr | Concentrated HCl (1 drop) | Methanol | Reflux | 15 min | ~52% | |
| Paal-Knorr | γ-Alumina | Solvent-free | 60 °C | 45 min | 68-97% | |
| Paal-Knorr | Sc(OTf)₃ (1 mol%) | Solvent-free | Mild | Not specified | 89-98% | |
| Clauson-Kaas | Acetic Acid | Acetic Acid | 170 °C (Microwave) | 10 min | Good | |
| Clauson-Kaas | ZrOCl₂·8H₂O (4 mol%) | Water | 60 °C | 30 min | 70-98% | |
| Clauson-Kaas | NaOAc | Acetic Acid/Water | 75 °C | 2.5 hours | 15-90% | |
| Clauson-Kaas | P₂O₅ | Toluene | 110 °C | Not specified | 46-100% |
Experimental Protocols
Representative Protocol for the Synthesis of 2,5-Dimethyl-1-phenylpyrrole (Paal-Knorr Method)
This protocol is for a structurally similar compound and can be adapted for other this compound syntheses by substituting the 1,4-dicarbonyl compound.
Materials:
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Aniline (2.0 mmol)
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Hexane-2,5-dione (2.0 mmol)
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Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
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0.5 M Hydrochloric Acid solution (5.0 mL)
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Methanol/Water (9:1 v/v) for recrystallization
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add aniline (186 mg, 2.0 mmol) and hexane-2,5-dione (228 mg, 2.0 mmol).
-
Add methanol (0.5 mL) to the flask.
-
Introduce one drop of concentrated hydrochloric acid to the reaction mixture.
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Heat the mixture to reflux for 15 minutes, monitoring the reaction progress by TLC.
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After the reflux period, remove the heat source and allow the flask to cool.
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Immerse the flask in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid solution to induce product precipitation.
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Collect the resulting crystals by vacuum filtration, washing with a minimal amount of cold water.
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Purify the crude product by recrystallization from approximately 1 mL of a 9:1 methanol/water mixture.
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
Technical Support Center: Purification of 1-Phenylpyrrole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-phenylpyrrole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound derivatives?
A1: The most prevalent impurities include unreacted starting materials like aniline and 1,4-dicarbonyl compounds, side-products such as furan derivatives, and polymeric byproducts.[1][2][3] Over-reduction can also lead to the formation of the corresponding 1-phenylpyrrolidine.[4] The formation of these impurities is highly dependent on the reaction conditions, particularly the pH.[1]
Q2: Why is my yield of the this compound derivative consistently low?
A2: Low yields can stem from several factors. The Paal-Knorr synthesis, a common method for preparing these derivatives, is sensitive to pH; strongly acidic conditions (pH < 3) can favor the formation of furan byproducts. Another common issue is the acid-catalyzed polymerization of the pyrrole product or starting materials like succinaldehyde. Incomplete reactions due to non-optimal temperature or insufficient reaction time can also lead to lower yields.
Q3: Can column chromatography be used to purify this compound derivatives? What are the recommended conditions?
A3: Yes, silica gel column chromatography is a highly effective method for purifying this compound derivatives. A common mobile phase is a gradient of hexane and ethyl acetate. The optimal eluent ratio should be determined by thin-layer chromatography (TLC) analysis before performing the column.
Q4: My purified this compound derivative is colored. What could be the cause?
A4: A colored product may indicate the presence of oxidized impurities. Pyrrole compounds can be susceptible to oxidation, which leads to colored byproducts. It is advisable to store the purified product under an inert atmosphere and protected from light to minimize degradation.
Q5: Is it possible to separate 1-phenylpyrrolidine from 1-phenyl-2,5-dihydro-1H-pyrrole by distillation?
A5: This separation is challenging via distillation because the boiling points of the two compounds are very close. An acid wash is a more effective method to remove the more basic 1-phenylpyrrolidine impurity.
Troubleshooting Guides
Problem 1: Low Product Yield
Caption: Troubleshooting logic for low product yield.
| Symptom | Possible Cause | Recommended Solution |
| Low Yield with Significant Furan Impurity | Reaction pH is too acidic (pH < 3), favoring furan formation. | Maintain a weakly acidic to neutral reaction medium. Using a mild acid catalyst like acetic acid can be effective. |
| Low Yield with Polymeric Byproducts | Acid-catalyzed polymerization of the pyrrole product or starting materials. | Use the minimum effective concentration of the acid catalyst and perform the reaction work-up promptly upon completion. |
| Low Yield with Unreacted Starting Material | Incomplete reaction due to suboptimal temperature or insufficient time. | Monitor the reaction progress using TLC or GC. Consider increasing the reaction temperature (e.g., refluxing in methanol) or extending the reaction time. |
Problem 2: Difficulty in Purification
Caption: Troubleshooting guide for purification challenges.
| Symptom | Possible Cause | Recommended Solution |
| Product Fails to Crystallize | Presence of impurities inhibiting crystal lattice formation or an unsuitable solvent choice. | Perform a preliminary purification step (e.g., acid wash or a quick column) to remove major impurities. Screen a variety of solvents and solvent mixtures, such as methanol/water or ethanol/water. |
| Poor Separation by Column Chromatography | The eluent system may be too polar or not polar enough. The product might be degrading on the acidic silica gel. | Optimize the eluent system by conducting a thorough TLC analysis with various solvent ratios (e.g., hexane/ethyl acetate). If instability on silica is suspected, consider using neutral alumina as the stationary phase. |
| Co-elution of Product and 1-Phenylpyrrolidine | The polarity of the product and the over-reduced impurity are very similar. | Wash the crude product with a dilute aqueous acid solution (e.g., 1-5% HCl). The more basic 1-phenylpyrrolidine will be protonated and move to the aqueous layer. |
| Product Remains on the Column | The eluent is not polar enough to elute the compound from the stationary phase. | Gradually increase the polarity of the eluent. A thorough TLC analysis prior to the column will help in selecting the appropriate solvent system. |
Data Presentation
Table 1: Purity and Yield of 2,5-Dimethyl-1-phenylpyrrole with Different Catalysts (Analogous Compound)
| Catalyst | Yield (%) | Purity (%) | Reference |
| Specific Grade Alumina | 96 | >98 (Assumed from high yield) | |
| Hydrochloric Acid (HCl) | ~52 | Not Specified | |
| Graphene Oxide (GO) | >90 | Not Specified |
Note: This data is for the analogous compound 2,5-dimethyl-1-phenylpyrrole and is illustrative of how catalyst choice can impact yield in Paal-Knorr synthesis.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Caption: Workflow for purification by column chromatography.
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with varying ratios of hexane and ethyl acetate. The ideal system should provide good separation between the product and impurities.
-
Column Preparation: Prepare a silica gel slurry in the initial, less polar eluent and pack the column.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
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Elution: Begin elution with the determined solvent system, gradually increasing the polarity if necessary to move the product down the column.
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Fraction Collection: Collect fractions and monitor the elution process using TLC.
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Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold. A methanol/water mixture (e.g., 9:1) has been shown to be effective for similar compounds.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to dissolve it completely.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals thoroughly, for instance, in a vacuum oven at a temperature below the product's melting point.
Protocol 3: Purification by Acid Wash to Remove Basic Impurities
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acid Extraction: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). Repeat the wash two to three times. The basic impurities will react with the acid and move into the aqueous layer.
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Neutralization: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is no longer acidic.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
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Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
References
Technical Support Center: Improving the Stability of 1-Phenylpyrrole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during the experimental use of 1-phenylpyrrole-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound-based compounds?
A1: this compound and its derivatives are susceptible to degradation through several pathways, primarily oxidation, photodegradation, and hydrolysis. The pyrrole ring is sensitive to oxidation, which can lead to the formation of N-oxides and ring-opened byproducts.[1] Many of these compounds are also known to be photolabile, degrading upon exposure to UV or visible light.[1] Furthermore, hydrolytic degradation can occur, especially under strongly acidic or basic conditions.
Q2: What are the recommended storage and handling conditions for this compound-based compounds?
A2: To ensure maximum stability, these compounds should be stored in a cool, dry, and dark environment.[1] It is recommended to keep them in tightly sealed containers, preferably under an inert atmosphere of argon or nitrogen, to minimize exposure to oxygen and moisture.[1] For long-term storage, refrigeration (2-8°C) is advisable.[1]
Q3: What substances are known to be incompatible with this compound-based compounds?
A3: Based on the reactivity of the pyrrole moiety, these compounds are generally incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent rapid degradation.
Q4: How can I improve the stability of my this compound compound in an aqueous solution for biological assays?
A4: Several formulation strategies can enhance the stability and solubility of these hydrophobic compounds in aqueous media. These include the use of organic co-solvents like DMSO (typically at concentrations below 0.5% v/v in cell-based assays), encapsulation in cyclodextrins, or formulation into nanoparticles. Additionally, the use of antioxidants can help mitigate oxidative degradation.
Q5: What are some common signs of degradation in this compound compounds?
A5: Visual changes such as a shift in color (e.g., from colorless to yellow or brown), clumping of the solid material, or the appearance of precipitates in solution can indicate degradation. Inconsistent or unexpected experimental results are also a strong indicator that the compound may have degraded.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in my biological assay (e.g., enzyme inhibition, receptor binding).
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Question: Could the instability of my this compound compound be the cause of the variability in my assay results?
-
Answer: Yes, compound instability is a significant source of assay artifacts and can lead to false positives or negatives. Degradation can occur during storage or even over the course of an experiment in the assay medium. The degradation products may be inactive, leading to a loss of potency, or they could be reactive and interfere with the assay components, causing spurious results. For example, reactive degradation products can covalently modify proteins or interfere with the detection technology of the assay.
-
Troubleshooting Steps:
-
Verify Compound Purity: Re-analyze the purity of your compound stock using a stability-indicating method like HPLC-UV to check for the presence of degradation products.
-
Run a Time-Course Experiment: Assess the stability of your compound in the assay buffer over the duration of your experiment. Take samples at different time points and analyze them by HPLC to quantify the remaining parent compound.
-
Include Proper Controls: Always run vehicle controls (assay medium with the same concentration of solvent, e.g., DMSO, but without your compound). This helps to distinguish between effects caused by your compound and those caused by the solvent or other assay components.
-
Consider Formulation: If your compound is degrading in the assay buffer, consider using a stabilizing formulation, such as the inclusion of antioxidants (e.g., BHT, BHA) or preparing fresh solutions immediately before each experiment.
-
-
Issue 2: My compound solution has changed color or a precipitate has formed.
-
Question: I dissolved my this compound derivative in a solvent, and now it has a yellow tint and some solid material has appeared. What should I do?
-
Answer: A change in color and the formation of a precipitate are strong indications of compound degradation or poor solubility. Do not use this solution for your experiments, as the identity and concentration of the active compound are no longer certain.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure the solvent is of high purity, anhydrous, and deoxygenated if possible, especially for long-term storage of solutions. This compound is generally soluble in organic solvents like ethanol, chloroform, and acetone.
-
Protect from Light: Prepare and store solutions in amber vials or protect them from light to prevent photodegradation.
-
Fresh Preparation: Prepare solutions fresh for each experiment whenever possible. If you must store solutions, do so at low temperatures (e.g., -20°C or -80°C) and for a limited time.
-
Check for Incompatibilities: Ensure that your solvent or any additives in your solution are not incompatible with the this compound compound (e.g., avoid strong bases).
-
-
Issue 3: I am observing unexpected peaks in my HPLC analysis.
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Question: When I analyze my this compound compound by HPLC, I see additional peaks that were not present when the sample was fresh. What could these be?
-
Answer: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. A properly designed forced degradation study can help you identify the likely nature of these degradants.
-
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your main compound. A non-homogenous peak indicates the presence of co-eluting impurities or degradants.
-
Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products under various stress conditions (acid, base, oxidation, heat, light). This will help you to understand the degradation profile of your compound and to develop a stability-indicating HPLC method that can resolve the parent compound from its degradants.
-
Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer to obtain mass information for the unknown peaks. This will aid in the identification and structural elucidation of the degradation products.
-
-
Quantitative Data Summary
The stability of this compound-based compounds can be assessed through forced degradation studies. The following table provides representative data for a hypothetical this compound derivative, "Compound X," under various stress conditions. This data is illustrative and based on typical degradation profiles observed for similar compounds like the fungicide fludioxonil.
| Stress Condition | Time (hours) | Remaining Compound X (%) | Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 0 | 100 | - |
| 2 | 85.2 | Hydrolyzed pyrrole ring fragments | |
| 6 | 65.7 | ||
| 24 | 30.1 | ||
| Base Hydrolysis (0.1 M NaOH, 60°C) | 0 | 100 | - |
| 2 | 78.9 | Ring-opened products | |
| 6 | 50.3 | ||
| 24 | 15.8 | ||
| Oxidative Degradation (3% H₂O₂, RT) | 0 | 100 | - |
| 2 | 90.5 | N-oxides, hydroxylated derivatives | |
| 6 | 72.1 | ||
| 24 | 45.6 | ||
| Thermal Degradation (80°C, solid state) | 0 | 100 | - |
| 24 | 98.2 | Minor oxidative byproducts | |
| 72 | 95.1 | ||
| Photodegradation (UV light, 254 nm) | 0 | 100 | - |
| 2 | 60.7 | Dimerization and ring cleavage products | |
| 6 | 25.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at specified time points for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and heat it in an oven at 80°C.
-
At specified time points, dissolve a portion of the solid in the HPLC mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in a quartz cuvette) to UV light (e.g., 254 nm) in a photostability chamber.
-
Withdraw aliquots at specified time points for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of the remaining parent compound and to profile the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol describes the development of a reverse-phase HPLC method to separate the parent this compound compound from its degradation products.
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.
-
A typical starting gradient could be from 10% to 90% B over 20 minutes.
-
-
Detection: Monitor the elution at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by UV-Vis spectroscopy). A PDA detector is highly recommended to assess peak purity.
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient slope, mobile phase composition, flow rate, and column temperature to achieve baseline separation of the parent peak from all major degradation peaks.
-
-
Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Fungal osmotic stress signaling pathway activated by this compound compounds.
Caption: General workflow for conducting a forced degradation study.
References
Technical Support Center: Overcoming Poor Solubility of 1-Phenylpyrrole Derivatives in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the common challenge of poor aqueous solubility of 1-phenylpyrrole derivatives in biological assays. Inconsistent or inaccurate results due to compound precipitation can significantly hinder research progress. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have such poor water solubility?
A1: this compound derivatives often possess a nonpolar and aromatic structure due to the presence of the phenyl and pyrrole rings. This molecular structure leads to limited interaction with polar water molecules, resulting in low aqueous solubility.[1][2] Factors such as high molecular weight and the arrangement of substituents on the phenyl and pyrrole rings can further contribute to their hydrophobic nature.
Q2: What are the consequences of poor solubility in my biological assays?
A2: Poor solubility can lead to a number of significant issues in biological assays, including:
-
Underestimated Potency: If the compound is not fully dissolved, the actual concentration of the active compound in the assay will be lower than the intended concentration, leading to an artificially high IC50 value.[3][4]
-
Increased Variability: Inconsistent dissolution of the compound across different wells of an assay plate can lead to high variability in the results, making the data difficult to interpret.[4]
-
Assay Interference: Undissolved compound particles can interfere with the assay readout, for example, by scattering light in absorbance-based assays or by causing non-specific cell death.
-
Inaccurate Structure-Activity Relationships (SAR): If solubility issues are not addressed, it can be difficult to determine the true relationship between the chemical structure of a compound and its biological activity.
Q3: What is the maximum recommended concentration of DMSO for in vitro assays?
A3: For most cell-based assays, the final concentration of dimethyl sulfoxide (DMSO) should be kept below 0.5% (v/v) to avoid solvent-induced toxicity. However, the tolerance to DMSO can vary significantly between different cell lines. It is always recommended to perform a DMSO tolerance test for your specific cell line to determine the maximum concentration that does not affect cell viability or the experimental outcome.
Q4: Can the type of cell culture medium influence compound precipitation?
A4: Yes, the composition of the cell culture medium can significantly impact the solubility of your compound. Different media formulations contain varying concentrations of salts, amino acids, and other components that can interact with your compound and affect its solubility. For example, media with high concentrations of calcium or phosphate can sometimes lead to the formation of insoluble precipitates.
Q5: How can I determine the maximum soluble concentration of my compound in my specific cell culture system?
A5: It is crucial to determine the kinetic solubility of your compound under your specific experimental conditions. A common method involves preparing a series of dilutions of your compound in the cell culture medium, incubating for a period of time that mimics your experiment, and then assessing for precipitation either visually with a microscope or instrumentally by measuring light scattering. A detailed protocol for a 96-well plate-based solubility assay is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My this compound derivative precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer.
-
Question: What is the first thing I should check if my compound is precipitating?
-
Answer: The first step is to re-evaluate the final concentration of DMSO in your assay. While it's important to keep DMSO levels low to avoid toxicity, a very low concentration may not be sufficient to maintain your compound's solubility. Consider if you can slightly increase the final DMSO concentration while staying within the tolerated range for your cells.
-
-
Question: I've optimized the DMSO concentration, but my compound still precipitates. What should I try next?
-
Answer: Consider using a co-solvent in addition to DMSO. Water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can sometimes improve solubility when used in combination with DMSO. However, you must test the compatibility and potential toxicity of any co-solvent with your specific cell line.
-
-
Question: Are there other methods to improve solubility during dilution?
-
Answer: Yes, the method of dilution can have a significant impact. Instead of a single large dilution, try a stepwise serial dilution. This gradual change in the solvent environment can help to keep the compound in solution. Also, adding the compound stock to the assay medium dropwise while gently vortexing can aid in dispersion and prevent localized high concentrations that can lead to precipitation.
-
Issue 2: I'm observing high variability in my assay results, and I suspect it's due to solubility issues.
-
Question: How can I confirm that poor solubility is the cause of the high variability?
-
Answer: A simple way to check for this is to prepare your final compound dilutions in a 96-well plate and centrifuge it at high speed. Then, carefully transfer the supernatant to a new plate and use this for your assay. If the variability decreases, it is likely that undissolved compound was contributing to the inconsistent results.
-
-
Question: What strategies can I use to improve the consistency of my results?
-
Answer: In addition to the solubilization techniques mentioned above, ensure your stock solutions are properly prepared and stored. It is recommended to store stock solutions of poorly soluble compounds at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation. Before use, always thaw the aliquot completely and vortex it thoroughly to ensure any settled compound is redissolved.
-
Data Presentation: Solubility of this compound and its Derivatives
The following tables provide qualitative and quantitative solubility data for this compound and some of its derivatives in various solvents. This data is intended to be a guide for solvent selection and formulation development.
Table 1: Qualitative Solubility of this compound Derivatives
| Compound | Solvent | Solubility | Reference(s) |
| This compound | Water | Low solubility | |
| Ethanol | Soluble | ||
| Chloroform | Soluble | ||
| Acetone | Soluble | ||
| 2,5-Dimethyl-1-phenylpyrrole | Methanol | Soluble | |
| 1,2,5-Triphenylpyrrole | Diethyl Ether | Sparingly Soluble | |
| Ethyl Acetate | Soluble | ||
| Dimethylformamide (DMF) | Soluble | ||
| Dichloromethane | Soluble |
Table 2: Quantitative Solubility of Celecoxib (a COX-2 inhibitor with structural similarities) in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Reference(s) |
| Water | 0.007 | |
| Methanol | 113.94 | |
| Ethanol | 63.346 | |
| Propylene Glycol | 30.023 | |
| Polyethylene Glycol (PEG) 400 | 414.804 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in a 96-Well Plate
Objective: To determine the maximum soluble concentration of a this compound derivative in a specific aqueous buffer or cell culture medium.
Materials:
-
10 mM stock solution of the test compound in 100% DMSO.
-
Assay buffer or cell culture medium.
-
96-well clear-bottom plate.
-
Plate reader capable of measuring absorbance or light scattering.
Procedure:
-
Prepare Serial Dilutions: In a separate 96-well plate, prepare a 2-fold serial dilution of your 10 mM DMSO stock solution in 100% DMSO.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate in triplicate.
-
Add Aqueous Buffer: Add the appropriate volume of your pre-warmed aqueous buffer or cell culture medium to each well to achieve the desired final concentration and a final DMSO concentration of 1% or less.
-
Incubate: Seal the plate and shake it at room temperature for 1-2 hours.
-
Measure Turbidity: Measure the absorbance at a wavelength of 620 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
Data Analysis: Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to increase significantly is the kinetic solubility limit.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility of a this compound derivative by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound derivative (powder).
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Aqueous buffer (e.g., PBS).
-
Magnetic stirrer and stir bar.
-
0.22 µm syringe filter.
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in the aqueous buffer (e.g., 10% w/v). Stir until fully dissolved.
-
Add Compound: Add an excess amount of the powdered this compound derivative to the cyclodextrin solution.
-
Equilibrate: Stir the mixture vigorously for 24-48 hours at room temperature, protected from light.
-
Remove Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved compound.
-
Filter: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Determine Concentration: The concentration of the solubilized compound in the final solution should be determined analytically using a suitable method such as HPLC-UV.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of a this compound derivative by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound derivative.
-
A hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC)).
-
A common solvent that dissolves both the compound and the polymer (e.g., methanol or a mixture of dichloromethane and methanol).
-
Rotary evaporator.
Procedure:
-
Dissolve Components: Dissolve both the this compound derivative and the hydrophilic polymer in the chosen solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure to form a thin film on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverize and Sieve: Scrape the solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: The resulting solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
Mandatory Visualizations
Here are diagrams for relevant signaling pathways that may be targeted by this compound derivatives, an experimental workflow for troubleshooting solubility issues, and a logical relationship diagram for selecting a solubility enhancement strategy.
Caption: Troubleshooting workflow for compound precipitation in biological assays.
Caption: Decision tree for selecting a suitable solubility enhancement strategy.
Caption: Inhibition of the COX-2 signaling pathway by this compound derivatives.
Caption: Inhibition of the Lck signaling pathway in T-cell activation.
Caption: Inhibition of the VEGFR signaling pathway involved in angiogenesis.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of 1-Phenylpyrrole: GC-MS vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the synthesis and application of 1-phenylpyrrole, a versatile heterocyclic compound utilized in the development of pharmaceuticals and advanced materials. The choice of analytical methodology is paramount for ensuring the identity, purity, and safety of the final product. This guide provides an objective comparison of two powerful and widely used analytical techniques for the purity analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction to the Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideally suited for the analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and separated into its components as it travels through a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
Experimental Protocols
Detailed methodologies for the purity analysis of this compound using both GC-MS and HPLC are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
GC-MS Protocol
Objective: To separate and identify volatile and semi-volatile impurities in this compound and to quantify the purity of the main component.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
Reagents:
-
This compound sample
-
High-purity solvent for sample dilution (e.g., ethyl acetate, dichloromethane)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable volatile solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
HPLC Protocol
Objective: To separate and quantify this compound and its non-volatile or thermally sensitive impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (optional mobile phase modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). The addition of 0.1% formic acid can improve peak shape.
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Run Time: 15 minutes.
-
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of GC-MS and HPLC for the purity analysis of this compound, based on typical results for similar aromatic heterocyclic compounds.
| Parameter | GC-MS | HPLC-UV |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on polarity, followed by UV absorbance detection. |
| Typical Impurities Detected | Volatile starting materials (e.g., aniline), residual solvents, and volatile byproducts. | Non-volatile starting materials, less volatile byproducts, and polymeric impurities. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low to mid ng/mL |
| Limit of Quantification (LOQ) | Mid to high ng/mL | High ng/mL to low µg/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 2% |
| Sample Throughput | Moderate | High |
| Confirmation of Identity | High (based on mass spectrum) | Moderate (based on retention time and UV spectrum) |
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the purity analysis of this compound using both GC-MS and HPLC.
Comparison of GC-MS and HPLC for this compound Analysis
GC-MS: Strengths and Limitations
Strengths:
-
High Specificity: The mass spectrometer provides detailed structural information, allowing for confident identification of impurities, even at trace levels.[1]
-
Excellent Sensitivity: GC-MS is highly sensitive for volatile and semi-volatile compounds.[1]
-
Effective for Volatile Impurities: It is the ideal technique for detecting residual solvents and volatile byproducts from the synthesis process.
Limitations:
-
Thermal Stability Requirement: The sample must be thermally stable and volatile. Non-volatile or thermally labile impurities, such as polymers, may not be detected or could degrade in the hot injector.
-
Derivatization Requirement: Polar compounds may require derivatization to increase their volatility, adding a step to the sample preparation process.
HPLC: Strengths and Limitations
Strengths:
-
Versatility: HPLC can analyze a wide range of compounds, including non-volatile and thermally unstable impurities.[2][3]
-
High Precision and Reproducibility: Modern HPLC systems offer excellent precision and reproducibility for quantitative analysis.[3]
-
Non-destructive: The sample can be collected after analysis for further characterization if needed.
Limitations:
-
Lower Specificity than MS: While a Diode Array Detector can provide some spectral information, it is generally less specific for compound identification compared to a mass spectrometer.
-
Resolution Challenges: Co-elution of impurities with the main peak can be a challenge and may require careful method development.
Conclusion and Recommendations
Both GC-MS and HPLC are powerful techniques for the purity analysis of this compound, each with its own set of advantages and limitations. The choice of method, or the decision to use both, will depend on the specific requirements of the analysis.
-
For comprehensive impurity profiling , a combination of both GC-MS and HPLC is recommended. GC-MS will effectively identify and quantify volatile and semi-volatile impurities, while HPLC will provide a quantitative assessment of non-volatile and thermally labile species.
-
For routine quality control , where the impurity profile is well-established, HPLC is often the preferred method due to its high throughput, precision, and robustness.
-
For the identification of unknown impurities , GC-MS is invaluable due to the structural information provided by the mass spectrum.
By understanding the principles and capabilities of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and purity of this compound for its intended applications.
References
A Comparative Analysis of the Biological Activities of 1-Phenylpyrrole and 1-Phenylpyrazole Derivatives
A guide for researchers and drug development professionals on the anticancer, antimicrobial, and anti-inflammatory potential of two prominent nitrogen-containing heterocyclic scaffolds.
In the landscape of medicinal chemistry, 1-phenylpyrrole and 1-phenylpyrazole have emerged as versatile scaffolds for the development of novel therapeutic agents. Their derivatives have demonstrated a broad spectrum of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of the biological activities of derivatives of these two core structures, supported by experimental data from various studies. While direct comparative data for the parent compounds is limited, this analysis of their derivatives offers valuable insights into their potential as pharmacophores.
Anticancer Activity: A Tale of Two Scaffolds
Derivatives of both this compound and 1-phenylpyrazole have been extensively investigated for their cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization to the modulation of key signaling pathways involved in cell proliferation and survival.
Recent studies have highlighted the potent anticancer activity of 3-aroyl-1-arylpyrrole (ARAP) derivatives, which have shown strong inhibition of tubulin polymerization and the growth of cancer cell lines, including those with multidrug resistance.[1] For instance, certain 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have demonstrated significant anticancer activity, with IC50 values in the low micromolar range against various cancer cell lines.[2][3]
Similarly, a multitude of 1-phenylpyrazole derivatives have been synthesized and evaluated as anticancer agents.[4][5] These compounds have shown efficacy against a range of cancer cell lines, with some exhibiting potent inhibitory activity. For example, novel pyrazole derivatives have shown significant cytotoxicity against triple-negative breast cancer cells by inducing apoptosis and cell cycle arrest.
To provide a clearer comparison, the following table summarizes the in vitro anticancer activities of representative derivatives of this compound and 1-phenylpyrazole from various studies. It is important to note that direct comparisons of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 3-(3,4,5-trimethoxybenzoyl)-1-phenyl-1H-pyrrole | NCI-ADR-RES | 0.022 | |
| This compound | 3-(4-methoxybenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole | MGC 80-3 | 1.0 | |
| This compound | 3-benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole | HepG2 | 0.5 | |
| 1-Phenylpyrazole | (2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one | HL-60 (Leukemia) | 1.36 | |
| 1-Phenylpyrazole | (2E)-1-{3-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1H-pyrrol-2-yl)prop-2-en-1-one | RPMI-8226 (Leukemia) | 0.27 | |
| 1-Phenylpyrazole | 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide | CCRF-CEM (Leukemia) | <10 |
Antimicrobial Activity: Broad-Spectrum Potential
The emergence of drug-resistant pathogens has underscored the urgent need for new antimicrobial agents. Both this compound and 1-phenylpyrazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.
Derivatives of this compound have been reported to possess significant antibacterial and antifungal properties. For instance, certain novel pyrrole derivatives have demonstrated potent activity against Staphylococcus aureus and Candida albicans.
1-Phenylpyrazole derivatives have also been extensively studied for their antimicrobial effects. A series of 1-phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazoles were synthesized and showed in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.
The table below presents the minimum inhibitory concentrations (MIC) for selected derivatives, illustrating their potential as antimicrobial agents.
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | Pyrrole-benzamide derivative | Staphylococcus aureus | 3.12 | |
| This compound | Curcumin-based pyrrole conjugate | Staphylococcus aureus | 16 | |
| This compound | Phallusialide A | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | |
| 1-Phenylpyrazole | 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole | Candida albicans | 3.9 | |
| 1-Phenylpyrazole | 4-(2-aminothiazol-4-yl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole | Staphylococcus aureus | 7.8 | |
| 1-Phenylpyrazole | 1,3,5-trisubstituted-1H-pyrazole | Candida albicans | - |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key factor in a multitude of diseases. Derivatives of both this compound and 1-phenylpyrazole have demonstrated significant anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.
Several pyrrole derivatives are known to possess anti-inflammatory properties. For instance, certain pyrrole derivatives have been synthesized and evaluated as dual COX-1 and COX-2 inhibitors.
The anti-inflammatory potential of 1-phenylpyrazole derivatives is well-documented, with some compounds showing potent activity in animal models of inflammation. A number of novel non-acidic polysubstituted pyrazoles have displayed remarkable anti-inflammatory profiles and selective COX-2 inhibition.
The following table summarizes the in vivo anti-inflammatory activity of selected derivatives.
| Compound Type | Derivative | Assay | Dose | % Inhibition of Edema | Reference |
| This compound | 2-(3-ethoxycarbonyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid | Carrageenan-induced rat paw edema | 100 mg/kg | 45% | |
| 1-Phenylpyrazole | 5-hydroxy-3-methyl-1-phenyl-4-(1H-pyrazol-1-yl)-1H-pyrazole | Carrageenan-induced rat paw edema | 35.7 µmol/kg (ED50) | - | |
| 1-Phenylpyrazole | 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivative | Carrageenan-induced rat paw edema | 10 mg/kg | 89.57% | |
| 1-Phenylpyrazole | 1-phenyl-1H-pyrazole-5-acetic acid | Carrageenan-induced rat paw edema | 100 mg/kg | 52% |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the general methodologies for the key experiments cited.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
MTT Assay Workflow for determining in vitro cytotoxicity.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow for MIC determination by broth microdilution.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
The in vivo anti-inflammatory activity is commonly assessed using the carrageenan-induced paw edema model in rodents.
-
Animal Grouping: Animals (e.g., rats) are divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: The test compounds or standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time, a sub-plantar injection of carrageenan is administered into the hind paw to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at different time intervals using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume of the treated groups with the control group.
In vivo anti-inflammatory activity assessment workflow.
Signaling Pathways
The biological activities of these compounds are often mediated through their interaction with specific signaling pathways. For instance, the anti-inflammatory effects of many 1-phenylpyrazole derivatives are attributed to the selective inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.
Selective inhibition of the COX-2 pathway by 1-phenylpyrazole derivatives.
Conclusion
This comparative guide highlights the significant potential of both this compound and 1-phenylpyrazole derivatives as scaffolds in drug discovery. While both classes of compounds exhibit promising anticancer, antimicrobial, and anti-inflammatory activities, the specific substitutions on the core ring system play a crucial role in determining the potency and selectivity of their biological effects. The data presented herein, along with the outlined experimental protocols, provide a valuable resource for researchers in the field to guide the design and synthesis of new, more effective therapeutic agents based on these versatile heterocyclic structures. Further head-to-head comparative studies under standardized conditions will be instrumental in elucidating the subtle yet important differences in the biological profiles of these two important classes of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
Validating the Synthesis of 1-Phenylpyrrole: A Comparative Guide to Spectroscopic Techniques
For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a synthesized molecule's identity is paramount. This guide provides a comparative overview of the synthesis of 1-phenylpyrrole and the spectroscopic techniques used for its validation. We present detailed experimental protocols for two common synthetic routes—the Paal-Knorr and Clauson-Kaas syntheses—and a comprehensive analysis of the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Comparison of this compound Synthesis Methods
The selection of a synthetic route for this compound depends on factors such as the availability of starting materials, desired yield, and reaction conditions. Below is a comparison of the Paal-Knorr and Clauson-Kaas methods.
| Feature | Paal-Knorr Synthesis | Clauson-Kaas Synthesis |
| Starting Materials | 1,4-Dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran), Aniline | 2,5-Dialkoxytetrahydrofuran, Aniline |
| Reaction Conditions | Typically requires heating under acidic or neutral conditions.[1][2] | Can be performed under acidic conditions, often with microwave assistance for faster reaction times.[3] |
| Catalyst | Often acid-catalyzed (e.g., HCl, acetic acid).[1][2] | Can be acid-catalyzed (e.g., acetic acid) or proceed without a catalyst under microwave conditions. |
| Typical Yield | Generally good to high yields. | Can provide high yields, especially with microwave assistance. |
| Advantages | A widely used and versatile method for pyrrole synthesis. | Milder reaction conditions are possible, especially with modern variations. |
| Disadvantages | May require relatively harsh reaction conditions. | The starting 2,5-dialkoxytetrahydrofurans may be less readily available than some 1,4-dicarbonyls. |
Experimental Protocols
Synthesis of this compound via Paal-Knorr Synthesis
This protocol is adapted from the general principles of the Paal-Knorr synthesis.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Aniline
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,5-dimethoxytetrahydrofuran (1 equivalent) and aniline (1 equivalent) in ethanol.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture).
Synthesis of this compound via Clauson-Kaas Synthesis (Microwave-Assisted)
This protocol is a greener alternative to the traditional Clauson-Kaas synthesis.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Aniline
-
Acetic acid
-
Microwave vial
-
Magnetic stir bar
-
Microwave reactor
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a microwave vial, combine 2,5-dimethoxytetrahydrofuran (1 equivalent) and aniline (1 equivalent) in glacial acetic acid.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 170°C) for a short duration (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain this compound.
Spectroscopic Validation of this compound
The structure of the synthesized this compound must be confirmed using a combination of spectroscopic techniques. Below are the expected spectral data.
| Spectroscopic Technique | Expected Data for this compound |
| ¹H NMR (CDCl₃) | δ ~7.4 (m, 2H, phenyl), δ ~7.2 (m, 3H, phenyl), δ ~7.1 (t, 2H, pyrrole Hα), δ ~6.3 (t, 2H, pyrrole Hβ) |
| ¹³C NMR (CDCl₃) | δ ~140.8, 129.6, 125.6, 120.6, 119.4, 110.5 ppm |
| IR (KBr Pellet) | ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~1600, 1500, 1450 cm⁻¹ (aromatic C=C stretch) |
| Mass Spectrometry (EI) | m/z 143 (M⁺), 115, 77, 51 |
Detailed Spectroscopic Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Dissolve a small sample of the purified this compound in deuterated chloroform (CDCl₃). Record the spectra on a 400 MHz or higher NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2. Infrared (IR) Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of the solid this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid sample, a thin film can be cast on a salt plate. Obtain the spectrum using an FTIR spectrometer.
3. Mass Spectrometry (MS)
-
Introduce a solution of the purified this compound into a mass spectrometer, typically using electron ionization (EI) for fragmentation analysis. The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.
Visualizing the Workflow and Validation
The following diagrams illustrate the experimental workflow and the logic of spectroscopic validation.
Caption: Experimental workflow for the synthesis and validation of this compound.
Caption: Logical relationship of spectroscopic techniques for this compound validation.
References
A Comparative Guide to the Cytotoxicity of 1-Phenylpyrrole Analogs in Cancer Cell Lines
This guide provides a comparative analysis of the cytotoxic effects of various 1-phenylpyrrole analogs and other pyrrole derivatives on different cancer cell lines. The information is intended for researchers, scientists, and professionals in the field of drug development. The data presented is based on in vitro studies and aims to offer a clear comparison of the anti-proliferative activities of these compounds.
Quantitative Comparison of Cytotoxicity
The cytotoxic activity of different pyrrole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The tables below summarize the IC50 values of various pyrrole analogs.
Table 1: Cytotoxicity (IC50, µM) of 1-Phenylpyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) Derivatives
| Compound | Rhabdomyosarcoma (RD) | Colon Cancer (HCT116) | Cervical Cancer (HeLa) | Lung Adenocarcinoma (A549) |
| 8c | < 20 | < 20 | < 20 | < 20 |
Data sourced from a study on nature-inspired 1-phenylpyrrolo[2,1-a]isoquinoline scaffolds as novel antiproliferative agents.[1]
Table 2: Cytotoxicity (EC50, µM) of (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative (RDS 60)
| Time | Head and Neck Squamous Cell Carcinoma (CAL27) | Head and Neck Squamous Cell Carcinoma (FaDu) |
| 24h | 10.8 | 12.4 |
| 48h | 2.5 | 2.9 |
Data from a study on the anti-tumoral effects of a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative.[2]
Table 3: Cytotoxicity (IC50) of a Novel Bromopyrrole Analog (B6)
| Cancer Cell Line | IC50 (µg/mL) |
| CNE | 17.18 ± 4.3 |
| MCF-7 | 11.30 ± 2.5 |
| HepG-2 | 15.30 ± 3.1 |
| Lovo | 3.83 ± 1.1 |
| BEL-7402 | 10.98 ± 2.8 |
| HeLa | 5.46 ± 1.3 |
Data from a study on the in vitro and in vivo antineoplastic activity of a novel bromopyrrole.[3]
Table 4: Cytotoxicity (IC50, µM) of a 2,3-Diaryl Pyrrole Analog (Compound 100)
| Cancer Cell Line | IC50 (µM) |
| K-562 | 0.21 |
| MDA-MB-231 | 0.07 |
Data from a review on recent synthetic and medicinal perspectives of pyrroles.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of pyrrole analog cytotoxicity.
MTT Assay for Cell Proliferation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 1 x 104 cells per 200 µL of medium. The plates are then incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After 24 hours of incubation to allow for cell adherence, the cells are treated with various concentrations of the test compounds (e.g., from 1.56 to 100 µmol·L−1).
-
Incubation: The treated plates are incubated for an additional 72 hours under the same conditions.
-
MTT Addition and Formazan Solubilization: Following the incubation period, MTT solution is added to each well. The viable cells, containing active mitochondrial dehydrogenases, reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution.
-
Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The IC50 values are then calculated from the dose-response curves.
Sulforhodamine-B (SRB) Colorimetric Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Plating and Treatment: 5 x 103 cells are plated in 96-well plates, allowed to grow for 24 hours, and then treated with the test compound at various concentrations for 24 to 48 hours.
-
Cell Fixation: The cells are fixed by adding 50% trichloroacetic acid and incubating for 1 hour at 4°C.
-
Staining: The fixed cells are stained for 30 minutes at room temperature with 0.4% sulforhodamine-B in 1% acetic acid.
-
Washing and Solubilization: Excess dye is removed by washing with 1% acetic acid. The protein-bound dye is then dissolved in 10 mM Tris buffer (pH 10).
-
Absorbance Reading: The optical density is measured at 510 nm using a microplate reader.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assay
Caption: General workflow of an in vitro cytotoxicity assay.
Apoptosis Signaling Pathway
Several pyrrole derivatives have been shown to induce apoptosis in cancer cells. This is a programmed cell death pathway that can be initiated through various mechanisms, including the activation of caspases. Some analogs may trigger the mitochondrial pathway of apoptosis.
Caption: Mitochondrial pathway of apoptosis induced by pyrrole analogs.
Mechanisms of Action
The anticancer activity of this compound and other pyrrole derivatives is attributed to several mechanisms:
-
Inhibition of Key Enzymes: Some analogs act as inhibitors of crucial enzymes involved in cancer progression. For example, certain pyrrole derivatives competitively inhibit protein kinases like EGFR and VEGFR. Others are believed to bind to the DNA-topoisomerase I complex, which would interfere with DNA replication.
-
Cell Cycle Arrest: Studies have shown that some pyrrole compounds can arrest the cell cycle at different phases. For instance, a novel bromopyrrole was found to cause cell cycle arrest in the G1 phase, while a 5-hydoxy-1H-pyrrol-2-(5H)-one derivative induced S-phase arrest.
-
Induction of Apoptosis: A significant mechanism of action for many of these compounds is the induction of programmed cell death, or apoptosis. This can be triggered through the mitochondrial pathway, involving the release of intracellular calcium, a decrease in mitochondrial membrane potential, and the subsequent cleavage of caspases-9 and -3. Some derivatives can also induce apoptosis in a p53-dependent manner.
-
Overcoming Multidrug Resistance: Certain 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives have demonstrated the ability to inhibit P-glycoprotein (P-gp), an efflux pump that plays a role in multidrug resistance in cancer cells.
References
A Comparative Analysis of the Anti-inflammatory Potential of 1-Phenylpyrrole Derivatives and Established NSAIDs
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective and safer anti-inflammatory agents, a comprehensive comparative analysis of novel 1-phenylpyrrole derivatives against widely-used nonsteroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib, reveals promising therapeutic potential. This guide synthesizes key preclinical data, offering researchers, scientists, and drug development professionals a detailed overview of their comparative efficacy and mechanisms of action.
The development of new anti-inflammatory drugs is often focused on mitigating the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs. This compound derivatives have emerged as a class of compounds with significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Comparative Anti-inflammatory Activity: In Vivo Studies
The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the acute anti-inflammatory activity of novel compounds. The data presented below, compiled from various studies, demonstrates the dose-dependent reduction in paw edema by representative pyrrole derivatives compared to Indomethacin and Celecoxib.
Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Time Point (hours) | Edema Inhibition (%) | Reference |
| Pyrrole Derivative 1 | 40 | 3 | 60 | |
| Pyrrole Derivative 2 | 20 | Not Specified | ~ Similar to Indomethacin (2 mg/kg/d) | |
| Indomethacin | 10 | 3 | 54 | |
| Indomethacin | 10 | 4 | 87.3 | |
| Celecoxib | 1 | 4 | Statistically Significant | [1] |
| Celecoxib | 10 | 4 | Statistically Significant | [1] |
| Celecoxib | 30 | 4 | Statistically Significant | [1] |
| Celecoxib | 40 | 3 | ~50 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental protocols.
Comparative Cyclooxygenase (COX) Inhibition: In Vitro Studies
The primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is a desirable trait to reduce the gastrointestinal side effects associated with COX-1 inhibition. The following table summarizes the in vitro inhibitory activity of various pyrrole derivatives against COX-1 and COX-2, with Celecoxib, a known COX-2 selective inhibitor, and Indomethacin, a non-selective COX inhibitor, as comparators.
Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrrole Derivative 1c | >10 | 2.08 | >4.8 | |
| Pyrrole Derivative 3b | >10 | 0.26 | >38.8 | |
| Celecoxib | 12.53 | 0.39 | 32.1 | |
| Indomethacin | Not directly compared in the same study | Not directly compared in the same study | Non-selective | |
| Pyrrole Derivative 4g | High Activity | High Activity | Not Specified | |
| Pyrrole Derivative 4h | High Activity | High Activity | Not Specified | |
| Pyrrole Derivative 4k | High Activity | High Activity | Not Specified | |
| Pyrrole Derivative 4l | High Activity | High Activity | Not Specified |
IC₅₀: The half maximal inhibitory concentration. A lower IC₅₀ indicates greater potency. Selectivity Index: A higher ratio indicates greater selectivity for COX-2 over COX-1.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Cyclooxygenase (COX) Signaling Pathway in Inflammation.
Caption: Preclinical Experimental Workflow for Anti-inflammatory Drug Discovery.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a widely accepted model for evaluating acute inflammation.
1. Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used. Animals are acclimatized for at least one week before the experiment with free access to food and water.
2. Grouping and Dosing: Animals are randomly divided into several groups (n=6-8 per group):
- Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).
- Standard Drug Groups: Receive known anti-inflammatory drugs (e.g., Indomethacin, Celecoxib) at specified doses.
- Test Compound Groups: Receive the this compound derivatives at various doses.
3. Procedure:
- The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
- The test compounds, standard drugs, or vehicle are administered orally or intraperitoneally.
- After a specific time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
- The paw volume is measured again at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
4. Data Analysis: The percentage of edema inhibition is calculated using the following formula:
- % Inhibition = [(Vc - Vt) / Vc] x 100
- Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency and selectivity of a compound to inhibit COX-1 and COX-2 enzymes.
1. Materials:
- COX-1 and COX-2 enzymes (ovine or human recombinant).
- Arachidonic acid (substrate).
- Heme (cofactor).
- A colorimetric or fluorometric detection kit.
- Test compounds, standard drugs (Indomethacin, Celecoxib), and vehicle (e.g., DMSO).
2. Procedure:
- The assay is typically performed in a 96-well plate format.
- The reaction mixture, containing buffer, heme, and the COX-1 or COX-2 enzyme, is pre-incubated with various concentrations of the test compound or standard drug.
- The enzymatic reaction is initiated by adding arachidonic acid.
- The peroxidase activity of COX, which is proportional to prostaglandin synthesis, is measured by monitoring the absorbance or fluorescence of a chromogenic or fluorogenic substrate.
3. Data Analysis:
- The percentage of COX inhibition is calculated for each concentration of the test compound relative to the vehicle control.
- The IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
- The COX-2 selectivity index is calculated by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.
Conclusion
The presented data indicates that this compound derivatives represent a promising class of anti-inflammatory agents. Several derivatives have demonstrated potent in vivo anti-inflammatory effects, comparable to or in some cases exceeding those of established drugs like Indomethacin and Celecoxib. Furthermore, in vitro studies have identified derivatives with high potency and selectivity for the COX-2 enzyme, suggesting a potentially favorable safety profile with reduced gastrointestinal side effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds in the management of inflammatory disorders.
References
A Comparative Guide to 1-Phenylpyrrole-Based OLEDs Versus Other Heterocyclic Emitters
In the pursuit of next-generation displays and solid-state lighting, the performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular design of the emissive materials. Heterocyclic compounds form a cornerstone of emitter development, offering a rich playground for tuning electronic and optical properties. This guide provides a comparative analysis of the performance of OLEDs based on 1-phenylpyrrole derivatives against other prominent heterocyclic emitters, including those based on thiophene, furan, and pyridine.
While extensive experimental data on OLEDs using this compound as the primary emitter is limited, computational studies and research on related pyrrole derivatives provide valuable insights into their potential.[1][2][3] This guide synthesizes the available photophysical data for pyrrole-based materials and contrasts it with the well-documented performance of OLEDs employing other heterocyclic cores.[4][5]
Performance Comparison of Heterocyclic Emitters
The efficiency and color purity of an OLED are quantified by several key metrics: External Quantum Efficiency (EQE), which is the ratio of photons emitted to electrons injected; maximum luminance, which measures the brightness of the device; and the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates, which define the perceived color of the emitted light. The operational lifetime, often reported as LT50 (the time taken for the luminance to decrease to 50% of its initial value), is a critical parameter for practical applications.
The following tables summarize the performance of OLEDs based on various heterocyclic emitters. It is important to note that direct electroluminescence data for OLEDs using this compound as the primary emitter is not widely available in the literature. Therefore, photoluminescence data for representative 1,2,5-triphenylpyrrole derivatives are presented to indicate their intrinsic emissive potential.
Table 1: Performance of OLEDs with Pyrrole-Based Emitters (Photoluminescence Data)
| Emitter Class | Specific Emitter/Derivative | Solid-State PLQY (%) | Emission Color |
| 1,2,5-Triphenylpyrrole Derivatives | TPP Derivative with Aldehyde Group | 19.1 - 52.0 | Blue to Orange |
Note: PLQY (Photoluminescence Quantum Yield) is a measure of the intrinsic efficiency of a material to emit light upon photo-excitation and does not directly translate to device EQE.
Table 2: Performance of OLEDs with Other Heterocyclic Emitters (Electroluminescence Data)
| Heterocyclic Core | Emitter Type | Max. EQE (%) | Max. Luminance (cd/m²) | CIE (x, y) | Lifetime (LT50) |
| Thiophene | Thermally Activated Delayed Fluorescence (TADF) | 35.2 | >10,000 | (0.28, 0.64) - Green | Not Reported |
| Furan | Aggregation-Induced Emission (AIE) | 3.67 | 24,298 | (0.22, 0.36) - Green-Blue | Not Reported |
| Pyridine | Phosphorescent | 29.9 | >10,000 | (0.18, 0.38) - Sky-Blue | Not Reported |
| Pyrimidine | Fluorescent (Delayed Fluorescence) | 10.6 | >1,000 | Not Reported | Not Reported |
| Phenanthroimidazole | Fluorescent | ~5.0 | >10,000 | (0.15, 0.08) - Deep-Blue | >10,000 hours @ 1000 cd/m² |
Discussion
Derivatives of 1,2,5-triphenylpyrrole have been shown to exhibit solid-state photoluminescence quantum yields (PLQY) ranging from 19.1% to 52.0%, with emission colors tunable from blue to orange. While a high PLQY is a prerequisite for an efficient emitter, the overall device EQE is also heavily influenced by factors such as charge balance and the efficiency of exciton formation. As fluorescent emitters, the theoretical maximum internal quantum efficiency of pyrrole derivatives is limited to 25%, as they only harvest singlet excitons.
In contrast, other heterocyclic emitters have been successfully incorporated into more advanced emitter systems like phosphorescent and Thermally Activated Delayed Fluorescence (TADF) materials, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. For instance, thiophene-based TADF emitters have demonstrated very high EQEs of up to 35.2%. Similarly, pyridine-containing emitters have been utilized in high-efficiency phosphorescent and TADF OLEDs, achieving EQEs approaching 30%. Furan-based emitters have also shown promise, with AIE-active materials reaching high luminance values.
Computational studies on pyrrole-terphenyl copolymers suggest that these materials possess suitable HOMO/LUMO energy levels for charge injection and transport, indicating their potential for OLED applications. However, challenges in the synthesis and the stability of some pyrrole-based materials have historically limited their widespread application in high-performance OLEDs compared to more stable heterocycles like thiophene and pyridine.
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of well-defined steps carried out in a cleanroom environment. The following is a generalized protocol.
OLED Fabrication
-
Substrate Cleaning : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO for efficient hole injection.
-
Hole Injection and Transport Layers : A hole injection layer (HIL), such as PEDOT:PSS, is often spin-coated onto the ITO to facilitate the injection of holes. Subsequently, a hole transport layer (HTL) is deposited, typically through thermal evaporation in a high-vacuum chamber.
-
Emissive Layer (EML) : The emissive material, either as a neat film or doped into a host material, is deposited onto the HTL via thermal evaporation. The choice of host and the doping concentration are critical for achieving high efficiency and color purity.
-
Electron Transport and Injection Layers : An electron transport layer (ETL) and an electron injection layer (EIL), such as LiF, are then sequentially evaporated onto the EML.
-
Cathode Deposition : A metal cathode, commonly aluminum (Al), is deposited by thermal evaporation to complete the device structure.
-
Encapsulation : To prevent degradation from moisture and oxygen, the devices are encapsulated using a glass lid and a UV-curable epoxy resin in an inert atmosphere.
OLED Characterization
-
Current-Voltage-Luminance (IVL) Characteristics : The electrical and optical performance of the fabricated OLEDs is measured using a source meter unit coupled with a photodetector. This provides data on current density, voltage, luminance, and allows for the calculation of current efficiency and power efficiency.
-
External Quantum Efficiency (EQE) : The EQE is measured using a calibrated integrating sphere to capture all the emitted light from the device.
-
Electroluminescence (EL) Spectra and CIE Coordinates : The EL spectrum of the device is recorded using a spectrometer, from which the CIE color coordinates are calculated.
-
Operational Lifetime : The stability of the OLED is tested by driving the device at a constant current density and monitoring the luminance as a function of time. The time it takes for the luminance to decay to a certain percentage of its initial value (e.g., 50% for LT50) is recorded as the operational lifetime.
Visualizing OLED Structure and Energy Levels
To better understand the functioning of an OLED, it is helpful to visualize its layered structure and the energy landscape that governs charge injection and recombination.
Caption: A diagram illustrating the multilayer structure of a typical OLED.
Caption: Energy level diagram showing charge injection and recombination in an OLED.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Phenylpyrrole Analogs Versus Commercial Fungicides in Antifungal Efficacy
For researchers and professionals in drug development, the quest for novel antifungal agents with improved efficacy and reduced resistance is a constant endeavor. This guide provides a comparative benchmark of the antifungal activity of recently developed 1-phenylpyrrole analogs against established commercial fungicides. The data presented is compiled from various studies, offering a quantitative and methodological overview to inform further research and development in this area.
Quantitative Efficacy Comparison
The following table summarizes the in vitro antifungal activity of various this compound analogs compared to the commercial fungicide Carbendazim. The data is presented as the inhibition rate of mycelial growth at a concentration of 50 μg/mL against a panel of phytopathogenic fungi.
| Compound | Fungal Species | Inhibition Rate (%) at 50 µg/mL | Commercial Fungicide | Inhibition Rate (%) at 50 µg/mL |
| This compound Analog 8g | Rhizoctonia cerealis | 92%[1] | Carbendazim | Not specified |
| This compound Analog 8h | Rhizoctonia cerealis | 91%[1] | Carbendazim | Not specified |
| This compound Analog 8i | Alternaria solani | Higher than Carbendazim[1] | Carbendazim | Not specified |
| This compound Analog 8r | Alternaria solani | Higher than Carbendazim[1] | Carbendazim | Not specified |
| Various Phenylpyrrole Analogs | Rhizoctonia cerealis | >60% (for 14 compounds)[1] | Carbendazim | Not specified |
| Various Phenylpyrrole Analogs | Sclerotinia sclerotiorum | >60% (for 14 compounds) | Carbendazim | Not specified |
| Phenylpyrrole-substituted tetramic acids (6a-q) | Fusarium graminearum | Good inhibitory activity | Not specified | Not specified |
| Phenylpyrrole-substituted tetramic acids (6a-q) | Botrytis cinerea | Good inhibitory activity | Not specified | Not specified |
| Phenylpyrrole-substituted tetramic acids (6a-q) | Rhizoctonia solani | Good inhibitory activity | Not specified | Not specified |
Note: The provided data indicates that several this compound analogs exhibit significant, and in some cases superior, antifungal activity compared to the commercial fungicide Carbendazim against specific fungal pathogens. However, a direct comparison of EC50 or MIC values across a broad spectrum of fungi and commercial fungicides under standardized conditions would be beneficial for a more comprehensive assessment.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative data for determining antifungal efficacy.
Mycelial Growth Rate Assay
This method is utilized to evaluate the inhibitory effect of compounds on the growth of fungal mycelium.
-
Preparation of Fungal Cultures: The target phytopathogenic fungi are cultured on Potato Dextrose Agar (PDA) plates.
-
Compound Preparation: The test compounds (this compound analogs) and control fungicides are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
Poisoned Agar Plates: The stock solutions are serially diluted and mixed with molten PDA to achieve the desired final concentrations (e.g., 50 μg/mL). The final concentration of the solvent is kept constant and low enough to not affect fungal growth. The agar mixture is then poured into sterile Petri dishes.
-
Inoculation: A small mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate reaches a certain diameter.
-
Data Collection: The diameter of the fungal colony on each plate is measured. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100
Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.
-
Preparation of Fungal Inoculum: Fungal strains are grown in a suitable broth. The cells are then collected by centrifugation, washed with phosphate-buffered saline (PBS), and resuspended in a standardized medium like RPMI 1640 to a specific cell density (e.g., 1 x 10^6 to 5 x 10^6 cells/mL).
-
Preparation of Antifungal Solutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated under appropriate conditions (temperature and duration).
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 50% or 100% inhibition) compared to the growth in the control well. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Visualizing Experimental and Biological Processes
To better understand the workflow of antifungal efficacy testing and the mechanism of action of this compound analogs, the following diagrams are provided.
Caption: Experimental workflow for the mycelial growth rate assay.
Phenylpyrrole fungicides, such as fenpiclonil and fludioxonil, are known to activate the fungal osmotic signal transduction pathway. This is achieved through their interaction with a hybrid histidine kinase (HHK), leading to a cascade of physiological effects that ultimately result in fungal cell death.
Caption: Phenylpyrrole-induced osmotic signaling pathway in fungi.
References
Comparative analysis of different synthetic routes to 1-Phenylpyrrole
A comprehensive analysis of synthetic routes to 1-Phenylpyrrole reveals a variety of methods, each with distinct advantages and limitations. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield, reaction conditions, and scalability. The most prominent methods include the Paal-Knorr synthesis, Clauson-Kaas synthesis, Hantzsch synthesis, and Ring-Closing Metathesis (RCM). More contemporary approaches also leverage microwave assistance and green chemistry principles to improve efficiency and sustainability.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic routes to this compound and its derivatives, providing a basis for comparison.
| Synthetic Route | Starting Materials | Reagents/Catalyst | Reaction Time | Temperature | Yield | Advantages | Disadvantages |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compound (e.g., 2,5-hexanedione for a substituted pyrrole), Aniline | Acid catalyst (e.g., HCl, Acetic Acid) | 15 min - 20 h | Room Temp. to Reflux | 50-95%[1] | Readily available starting materials, straightforward procedure.[1] | Can require harsh conditions, potential for side products.[1] |
| Clauson-Kaas Synthesis | 2,5-Dimethoxytetrahydrofuran, Aniline | Acid catalyst (e.g., Acetic Acid, ZrOCl₂·8H₂O) | 10 min - hours | 60°C to 170°C | 63-98%[2] | Unsubstituted carbons on the pyrrole ring allow for further functionalization.[2] | Starting material can be more specialized than in Paal-Knorr. |
| Microwave-Assisted Clauson-Kaas | 2,5-Dimethoxytetrahydrofuran, Aniline | Glacial Acetic Acid | 10 min | 170°C | 70% | Rapid reaction times, high efficiency. | Requires specialized microwave equipment. |
| Hantzsch Synthesis | β-ketoester, α-haloketone, Aniline (as primary amine) | Ammonia or primary amine | Varies | Varies | Varies | Good for producing highly substituted pyrroles. | Can be a multi-component reaction, potentially leading to complex purification. |
| Ring-Closing Metathesis (RCM) | N,N-Diallylaniline | Grubbs' catalyst (Ruthenium-based) | 1 - 24 h | Room Temp. to 60°C | >90% (for analogous systems) | High yielding, excellent functional group tolerance, milder conditions. | Multi-step synthesis of precursor, expensive catalyst. |
Logical Relationship of Synthetic Routes
The following diagram illustrates the classification of the primary synthetic methodologies for this compound.
References
A Comparative Guide to the Structural Validation of 1-Phenylpyrrole Derivatives Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of novel or synthesized compounds is a critical step in chemical research and drug development. For N-aryl heterocyclic compounds like 1-phenylpyrrole derivatives, which are prevalent scaffolds in medicinal chemistry, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful toolkit for comprehensive structural validation. This guide offers an objective comparison of the structural features of three this compound derivatives—the parent this compound, 1-(4-chlorophenyl)pyrrole, and 2,5-dimethyl-1-phenylpyrrole—through the lens of 2D NMR techniques.
Comparative 1D NMR Data
The substitution pattern on both the phenyl and pyrrole rings significantly influences the chemical shifts of the protons and carbons. The following table summarizes the reported ¹H and ¹³C NMR data for the three selected this compound derivatives, providing a baseline for understanding their electronic environments.
| Compound | Proton | ¹H Chemical Shift (ppm) | Carbon | ¹³C Chemical Shift (ppm) |
| This compound | H-2, H-5 | 7.08 | C-1' | 140.4 |
| H-3, H-4 | 6.34 | C-2', C-6' | 129.4 | |
| H-2', H-6' | 7.38 | C-3', C-5' | 126.8 | |
| H-3', H-5' | 7.38 | C-4' | 128.4 | |
| H-4' | 7.22 | C-2, C-5 | 121.9 | |
| C-3, C-4 | 110.2 | |||
| 1-(4-Chlorophenyl)pyrrole | H-2, H-5 | 7.10 | C-1' | 138.9 |
| H-3, H-4 | 6.38 | C-2', C-6' | 129.8 | |
| H-2', H-6' | 7.35 | C-3', C-5' | 129.5 | |
| H-3', H-5' | 7.40 | C-4' | 133.0 | |
| C-2, C-5 | 122.3 | |||
| C-3, C-4 | 110.8 | |||
| 2,5-Dimethyl-1-phenylpyrrole | H-3, H-4 | 5.85 | C-1' | 139.6 |
| Phenyl-H | 7.45-7.25 (m) | C-2', C-6' | 128.7 | |
| CH₃ | 2.05 | C-3', C-5' | 126.9 | |
| C-4' | 128.2 | |||
| C-2, C-5 | 128.4 | |||
| C-3, C-4 | 106.3 | |||
| CH₃ | 12.9 |
2D NMR for Unambiguous Structural Elucidation
While 1D NMR provides essential information, 2D NMR techniques are indispensable for resolving ambiguities, assigning quaternary carbons, and confirming connectivity. The following sections detail the expected correlations from key 2D NMR experiments for the structural validation of this compound derivatives.
Workflow for 2D NMR Structural Validation
The process of structural validation using 2D NMR follows a logical progression, starting from proton-proton correlations and moving to short- and long-range proton-carbon correlations, and finally to through-space interactions.
Workflow for 2D NMR-based structural validation.
Logical Relationships Between 2D NMR Experiments
Each 2D NMR experiment provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive molecular structure.
Logical relationships of 2D NMR experiments to molecular structure.
Expected 2D NMR Correlations
This compound
| Experiment | From | To | Expected Correlation |
| COSY | H-2/H-5 | H-3/H-4 | Yes |
| H-2'/H-6' | H-3'/H-5' | Yes | |
| HSQC | H-2/H-5 | C-2/C-5 | Yes |
| H-3/H-4 | C-3/C-4 | Yes | |
| H-2'/H-6' | C-2'/C-6' | Yes | |
| H-3'/H-5' | C-3'/C-5' | Yes | |
| H-4' | C-4' | Yes | |
| HMBC | H-2/H-5 | C-3/C-4, C-5/C-2 | Yes |
| H-3/H-4 | C-2/C-5, C-4/C-3 | Yes | |
| H-2'/H-6' | C-1', C-4' | Yes | |
| NOESY | H-2/H-5 | H-2'/H-6' | Yes (indicative of conformation) |
1-(4-Chlorophenyl)pyrrole
| Experiment | From | To | Expected Correlation |
| COSY | H-2/H-5 | H-3/H-4 | Yes |
| H-2'/H-6' | H-3'/H-5' | Yes | |
| HSQC | H-2/H-5 | C-2/C-5 | Yes |
| H-3/H-4 | C-3/C-4 | Yes | |
| H-2'/H-6' | C-2'/C-6' | Yes | |
| H-3'/H-5' | C-3'/C-5' | Yes | |
| HMBC | H-2/H-5 | C-3/C-4, C-5/C-2 | Yes |
| H-3/H-4 | C-2/C-5, C-4/C-3 | Yes | |
| H-2'/H-6' | C-1', C-4' | Yes | |
| NOESY | H-2/H-5 | H-2'/H-6' | Yes (indicative of conformation) |
2,5-Dimethyl-1-phenylpyrrole
| Experiment | From | To | Expected Correlation |
| COSY | H-3/H-4 | CH₃ | No |
| Phenyl-H | Phenyl-H | Yes (ortho, meta) | |
| HSQC | H-3/H-4 | C-3/C-4 | Yes |
| CH₃ | CH₃ Carbon | Yes | |
| Phenyl-H | Phenyl-C | Yes | |
| HMBC | CH₃ | C-2/C-5, C-3/C-4 | Yes |
| H-3/H-4 | C-2/C-5, CH₃ | Yes | |
| H-2'/H-6' | C-1', C-4' | Yes | |
| NOESY | CH₃ | H-2'/H-6' | Yes (indicative of conformation) |
| H-3/H-4 | CH₃ | Yes |
Experimental Protocols for 2D NMR
The following are general experimental protocols for acquiring 2D NMR spectra for small molecules like this compound derivatives on a modern NMR spectrometer.
Sample Preparation
-
Weigh 5-10 mg of the this compound derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is at least 4 cm.
General Spectrometer Setup
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution and lineshape on the ¹H spectrum.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate transmitter offset.
-
Acquire a standard 1D ¹³C spectrum to determine the spectral width for the carbon dimension.
COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Pulse Program: cosygpqf (or similar gradient-selected, phase-cycled sequence).
-
Key Parameters:
-
Spectral Width (SW) in F1 and F2: Set to cover all proton signals (typically 10-12 ppm).
-
Number of Increments (TD(F1)): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To correlate protons with their directly attached carbons (¹JCH).
-
Pulse Program: hsqcedetgpsp (or similar with editing for CH, CH₂, and CH₃ multiplicity).
-
Key Parameters:
-
Spectral Width (SW) in F2 (¹H): Set to cover all proton signals.
-
Spectral Width (SW) in F1 (¹³C): Set to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Number of Increments (TD(F1)): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
One-bond coupling constant (¹JCH): Typically set to 145 Hz for aromatic and aliphatic carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (2-3 bonds) correlations between protons and carbons (ⁿJCH).
-
Pulse Program: hmbcgplpndqf (or similar).
-
Key Parameters:
-
Spectral Width (SW) in F2 (¹H): Set to cover all proton signals.
-
Spectral Width (SW) in F1 (¹³C): Set to cover the full carbon chemical shift range, including quaternary carbons (e.g., 0-200 ppm).
-
Number of Increments (TD(F1)): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Long-range coupling constant (ⁿJCH): Optimized for a range of couplings, typically set to 8-10 Hz.
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close in space (through-space interactions), which is crucial for determining stereochemistry and conformation.
-
Pulse Program: noesygpph (or similar).
-
Key Parameters:
-
Spectral Width (SW) in F1 and F2: Set to cover all proton signals.
-
Number of Increments (TD(F1)): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Mixing Time (d8): This is a critical parameter that depends on the molecular size. For small molecules like this compound derivatives, a mixing time of 0.5-1.5 seconds is a good starting point. A series of NOESY experiments with varying mixing times may be necessary for optimal results.
-
Conclusion
The structural validation of this compound derivatives is greatly enhanced by the application of a suite of 2D NMR experiments. While 1D NMR provides a foundational understanding of the chemical environment, COSY, HSQC, HMBC, and NOESY experiments are essential for unambiguously confirming the molecular connectivity and determining the three-dimensional structure. By systematically applying these techniques and carefully analyzing the resulting correlation data, researchers can confidently verify the structures of their synthesized compounds, a crucial step in the advancement of chemical and pharmaceutical research.
Safety Operating Guide
Safe Disposal of 1-Phenylpyrrole: A Procedural Guide
The proper disposal of 1-phenylpyrrole is crucial for ensuring laboratory safety and environmental protection. This compound presents several hazards, including skin and eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following step-by-step procedures, in accordance with federal, state, and local environmental regulations, is mandatory for all researchers, scientists, and drug development professionals handling this chemical.
Immediate Safety and Handling
Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn. This is essential to mitigate the health hazards associated with this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber. |
| Body Protection | A laboratory coat should be worn. |
| Respiratory | Work should be conducted in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous waste. The following protocol outlines the necessary steps for its safe and compliant disposal.
1. Waste Identification and Segregation:
-
Isolate this compound waste from other chemical waste streams to prevent unintended reactions.
-
Keep the waste in its original container or a clearly labeled, compatible container.
2. Container Management:
-
Ensure the waste container is in good condition, free from leaks, and its exterior is clean.
-
The container must be kept securely sealed when not in use.
3. Waste Collection and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This storage area should be away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the full chemical name, "this compound," and any available Safety Data Sheet (SDS) to the disposal vendor.
-
The standard precautionary statement for disposal is to "Dispose of contents/container to an approved waste disposal plant."
Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Secure: Non-essential personnel should be evacuated from the immediate spill area. Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading. For solid material, carefully sweep or scoop it into a suitable container. For liquid solutions, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.
-
Cleanup: Place the contained material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Phenylpyrrole
Essential Safety and Handling Guide for 1-Phenylpyrrole
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 635-90-5 |
| Molecular Formula | C₁₀H₉N |
| Molecular Weight | 143.19 g/mol |
| Appearance | Light beige to brown crystalline powder |
| Boiling Point | 234 °C |
| Melting Point | 58-60 °C |
Hazard Identification and Precautionary Measures
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It is also known to cause skin and eye irritation and may cause respiratory irritation[2][3].
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P391: Collect spillage.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
A comprehensive PPE program is critical for safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Standards/Specifications |
| Eye and Face | Chemical safety goggles or a face shield. | Conforming to EN166 (EU) or NIOSH (US) approved standards. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or protective suit. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374. |
| Respiratory | Use only in a well-ventilated area or in a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved N95 dust mask or suitable respirator is required. |
Operational and Disposal Plans
Handling and Storage
-
All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Keep containers tightly closed and stored in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
For long-term storage, it is recommended to store at -20°C (as a powder) or -80°C (in solvent).
Spill Management
In the event of a spill, evacuate the area immediately. Wear full PPE, including respiratory protection.
For solid spills:
-
Carefully sweep or scoop the material into a suitable, labeled container for disposal.
-
Avoid generating dust.
For liquid spills (if dissolved in a solvent):
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Place the contained material and any contaminated cleaning supplies into a labeled hazardous waste container.
After material pickup is complete, ventilate the area and wash the spill site thoroughly.
Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste material must be disposed of at an approved waste disposal plant. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Contaminated packaging should be treated as the chemical itself.
Emergency Procedures: First Aid
| Exposure Route | First Aid Measures |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth with water. Do NOT induce vomiting. |
| If on Skin | Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Wash contaminated clothing before reuse. |
| If in Eyes | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention. |
Visual Guides
The following diagrams illustrate the safe handling workflow and emergency response procedures for this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for this compound incidents.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
